HIV-1 inhibitor-35
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C13H12Cl3N5OS |
|---|---|
Peso molecular |
392.7 g/mol |
Nombre IUPAC |
N-(5-chloro-1,3-thiazol-2-yl)-4-(5,6-dichloro-3-pyridinyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C13H12Cl3N5OS/c14-9-5-8(6-17-11(9)16)20-1-3-21(4-2-20)13(22)19-12-18-7-10(15)23-12/h5-7H,1-4H2,(H,18,19,22) |
Clave InChI |
RBHIWEJLJQXJSA-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of HIV-1 Protease Inhibition: A Technical Guide on Darunavir (as a representative HIV-1 Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of a potent HIV-1 protease inhibitor, using Darunavir as a prime example. Darunavir stands as a clinically significant antiretroviral drug, offering a high genetic barrier to the development of resistance. This document details its molecular interactions, quantitative efficacy, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Competitive Inhibition of HIV-1 Protease
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins (Gag and Gag-Pol) into mature, functional viral proteins. This cleavage is essential for the production of infectious virions. Darunavir is a non-peptidyl inhibitor that potently and selectively binds to the active site of the HIV-1 protease.
The primary mechanism of action for Darunavir is competitive inhibition. It is designed as a transition-state analog, mimicking the tetrahedral intermediate of the natural substrate cleavage. A key feature of Darunavir is a secondary hydroxyl group that forms a crucial hydrogen bond with the catalytic aspartate residues (Asp25 and Asp125) in the active site of the protease dimer. This interaction effectively blocks the enzyme's catalytic function.
Furthermore, Darunavir exhibits a dual inhibitory mechanism. Beyond inhibiting the activity of the mature protease dimer, it also hinders the dimerization of protease monomers. Since dimerization is a prerequisite for enzymatic activity, this secondary action contributes to its high potency and the high genetic barrier to resistance.
The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the point of intervention for inhibitors like Darunavir.
Caption: HIV-1 lifecycle highlighting protease-mediated maturation and its inhibition.
Quantitative Data on Inhibitor Efficacy
The potency of HIV-1 protease inhibitors is quantified through various parameters, including the inhibition constant (Ki) and the 50% effective concentration (EC50) in cell-based assays.
| Inhibitor | Target | Ki (nM) | Antiviral EC50 (nM) | Reference |
| Darunavir | Wild-Type HIV-1 Protease | 0.015 | 1-4 | [1] |
| Saquinavir | Wild-Type HIV-1 Protease | 0.065 | Not Specified | [1] |
| Indinavir | Wild-Type HIV-1 Protease | 0.18 | Not Specified | [1] |
Resistance Profile
The emergence of drug-resistant viral strains is a significant challenge in HIV-1 therapy. Resistance to protease inhibitors typically arises from mutations within the protease enzyme, particularly in the active site. Darunavir is noted for its effectiveness against many multi-drug resistant HIV-1 variants. However, specific mutations can confer resistance.
| Mutation | Effect on Darunavir Susceptibility | Reference |
| I50V | Anchors a resistance pathway | [2] |
| I84V | Anchors a resistance pathway | [2] |
| V32I, L33F, I47V, I54LM, T74P, L76V, L89V | Associated with decreased Darunavir susceptibility | [3] |
Experimental Protocols
The characterization of HIV-1 protease inhibitors involves a combination of enzymatic and cell-based assays.
This assay measures the ability of a compound to inhibit the cleavage of a synthetic peptide substrate by recombinant HIV-1 protease.
Principle: A fluorogenic substrate, which is a peptide containing a cleavage site for HIV-1 protease flanked by a fluorescent reporter and a quencher, is used. In its intact state, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT).
-
Dilute recombinant HIV-1 protease to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO and dilute it in assay buffer.
-
Prepare serial dilutions of the inhibitor (e.g., Darunavir) in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the inhibitor dilutions.
-
Add the HIV-1 protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader (e.g., Ex/Em = 330/450 nm).[4]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Caption: Workflow for a fluorometric HIV-1 protease enzymatic inhibition assay.
This assay determines the efficacy of an inhibitor in preventing HIV-1 replication in a cellular context.
Principle: A susceptible cell line (e.g., T-cells) is infected with HIV-1 in the presence of varying concentrations of the inhibitor. The extent of viral replication is measured after a period of incubation, typically by quantifying a viral marker such as p24 antigen or reverse transcriptase activity in the cell supernatant.
Protocol Outline:
-
Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., MT-2 or PM1-T cells) under standard conditions.
-
Seed the cells into a 96-well plate at a predetermined density.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the inhibitor.
-
Add the inhibitor dilutions to the cells.
-
Infect the cells with a known amount of HIV-1 stock.
-
Include control wells (cells only, cells + virus without inhibitor).
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 3-5 days) at 37°C in a CO2 incubator.
-
-
Quantification of Viral Replication:
-
Harvest the cell supernatant.
-
Quantify the amount of viral replication using a suitable method:
-
p24 Antigen ELISA: Measures the concentration of the viral capsid protein p24.
-
Reverse Transcriptase (RT) Assay: Measures the activity of the viral RT enzyme.
-
-
-
Data Analysis:
-
Plot the percentage of inhibition of viral replication against the inhibitor concentration.
-
Determine the EC50 (50% effective concentration) and EC90 values from the dose-response curve.
-
Assess cytotoxicity of the compound in parallel using a cell viability assay (e.g., MTT or WST-1) to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
-
Caption: Logical flow diagram for a cell-based HIV-1 antiviral assay.
This guide provides a foundational understanding of the mechanism of action of HIV-1 protease inhibitors, exemplified by Darunavir. The detailed protocols and data presentation are intended to support researchers in the design and execution of their own investigations into novel antiretroviral compounds.
References
- 1. Molecular Basis for Drug Resistance in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 3. journals.asm.org [journals.asm.org]
- 4. abcam.co.jp [abcam.co.jp]
An In-depth Technical Guide to the Synthesis and Characterization of HIV-1 Inhibitor-35 ((s4dU)35)
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of HIV-1 inhibitor-35, identified as the 35-mer 4-thio-deoxyuridylate oligodeoxyribonucleotide, commonly referred to as (s4dU)35. This document details the synthetic protocols, characterization methodologies, and summarizes the quantitative data related to its potent anti-HIV-1 activity.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel and effective antiretroviral agents. This compound, or (s4dU)35, has emerged as a promising candidate, exhibiting a dual mechanism of action that targets both viral entry and a key enzymatic step in the viral lifecycle. This oligonucleotide-based inhibitor has demonstrated potent activity against HIV-1, including drug-resistant strains. This guide serves as a technical resource for researchers engaged in the development of oligonucleotide therapeutics and the study of HIV-1 inhibition.
Synthesis of (s4dU)35
The synthesis of (s4dU)35, a 35-mer phosphorothioate (B77711) oligodeoxyribonucleotide, is achieved through solid-phase synthesis, a well-established method for the chemical construction of oligonucleotides. The process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support. A key modification for (s4dU)35 is the introduction of a sulfur atom at the 4-position of the uracil (B121893) base.
Experimental Protocol: Solid-Phase Synthesis of (s4dU)35
This protocol outlines the automated solid-phase synthesis of (s4dU)35 using the phosphoramidite (B1245037) method, followed by the crucial thionation step.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
5'-O-Dimethoxytrityl (DMT)-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile)
-
Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine) or a sulfurizing agent (e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione, DDTT)
-
Liquid hydrogen sulfide (B99878) (H₂S) for 4-thionation
-
Ammonia (B1221849) solution for cleavage and deprotection
-
Acetonitrile, dichloromethane, and other necessary solvents
Procedure:
-
Chain Assembly (Automated Synthesizer):
-
Step 1: Detritylation: The CPG solid support is treated with the deblocking solution to remove the acid-labile DMT protecting group from the 5'-hydroxyl of the initial nucleoside, preparing it for the coupling reaction.
-
Step 2: Coupling: The next protected phosphoramidite monomer (in this case, 5'-DMT-2'-deoxyuridine phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.
-
Step 4: Sulfurization: To create the phosphorothioate backbone, which increases nuclease resistance, the internucleotidic phosphite (B83602) triester linkage is converted to a phosphorothioate triester using a sulfurizing agent. This step replaces the standard oxidation step.
-
These four steps are repeated for each subsequent nucleotide until the full 35-mer chain of deoxyuridine is assembled.
-
-
4-Thionation of Uracil Bases:
-
Following the completion of the oligonucleotide chain assembly, the solid support containing the protected 35-mer of poly-deoxyuridine is treated with liquid hydrogen sulfide (H₂S). This reaction converts the carbonyl oxygen at the C4 position of the uracil bases to sulfur, yielding the 4-thio-deoxyuridine modification.
-
-
Cleavage and Deprotection:
-
The solid support is treated with a concentrated ammonia solution to cleave the synthesized oligonucleotide from the support and to remove the protecting groups from the phosphate (B84403) backbone and the nucleobases.
-
-
Purification:
-
The crude (s4dU)35 is purified using high-performance liquid chromatography (HPLC) to isolate the full-length product from shorter sequences and other impurities.
-
-
Desalting and Lyophilization:
-
The purified oligonucleotide is desalted and then lyophilized to yield the final product as a stable powder.
-
Characterization of (s4dU)35
The characterization of (s4dU)35 is essential to confirm its identity, purity, and biological activity. This involves a combination of analytical techniques and biological assays.
Physicochemical Characterization
| Parameter | Method | Expected Outcome |
| Identity | Mass Spectrometry (e.g., ESI-MS) | Confirmation of the molecular weight of the 35-mer (s4dU)35. |
| Purity | Anion-Exchange HPLC, Capillary Gel Electrophoresis (CGE) | Determination of the percentage of the full-length product. |
| Sequence | Enzymatic digestion followed by HPLC or MS/MS | Confirmation of the poly-deoxyuridine sequence. |
| Thermal Stability | UV-melting temperature (Tm) analysis | Characterization of the melting behavior of the oligonucleotide. |
Biological Characterization: Anti-HIV-1 Activity
(s4dU)35 exhibits a dual mechanism of action, inhibiting both HIV-1 entry and the activity of the viral reverse transcriptase.
(s4dU)35 has been shown to inhibit the entry of HIV-1 into host cells by binding to the CD4 receptor, the primary receptor for the virus.
Experimental Protocol: HIV-1 Entry Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory concentration (IC₅₀) of (s4dU)35 on HIV-1 entry.
Materials and Reagents:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
(s4dU)35 stock solution
-
Cell culture medium (DMEM supplemented with FBS, penicillin, and streptomycin)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of (s4dU)35 in cell culture medium.
-
Infection: Pre-incubate the HIV-1 viral stock with the serially diluted (s4dU)35 for a defined period (e.g., 1 hour) at 37°C.
-
Cell Treatment: Add the virus-compound mixture to the TZM-bl cells. Include control wells with virus only (positive control) and cells only (negative control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity in each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of (s4dU)35 relative to the virus-only control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
(s4dU)35 also acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT), a crucial enzyme for the conversion of the viral RNA genome into DNA.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the inhibitory constant (Ki) of (s4dU)35 against HIV-1 RT.
Materials and Reagents:
-
Recombinant HIV-1 Reverse Transcriptase
-
(s4dU)35 stock solution
-
Template-primer (e.g., poly(A)•oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, template-primer, and varying concentrations of (s4dU)35.
-
Enzyme Addition: Add the HIV-1 RT to initiate the reaction. Include a no-enzyme control.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol (B145695) to remove unincorporated labeled dNTPs.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of DNA synthesis at each inhibitor concentration. Calculate the Ki value using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).
Cytotoxicity Assessment
To evaluate the therapeutic potential of (s4dU)35, it is crucial to assess its cytotoxicity to ensure that its antiviral effects are not due to general cell toxicity.
Experimental Protocol: MTT Cytotoxicity Assay
Materials and Reagents:
-
Host cell line (e.g., MT-4 cells)
-
(s4dU)35 stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate.
-
Compound Addition: Add serial dilutions of (s4dU)35 to the cells. Include a no-compound control.
-
Incubation: Incubate the plates for a period corresponding to the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-compound control. Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound ((s4dU)35).
Table 1: Anti-HIV-1 Efficacy of (s4dU)35
| Parameter | Value (µg/mL) | Value (nM) | Assay Type | Target | Reference |
| IC₅₀ (Entry) | 0.002 - 0.003 | N/A | Cell-based HIV-1 Entry Assay | HIV-1 Attachment | [1] |
| IC₅₀ (Multi-drug resistant strains) | 0.8 - 25.4 | N/A | Cell-based Antiviral Assay | HIV-1 Replication | [1] |
| Ki (RT Inhibition) | N/A | 2.2 - 3.0 | Enzymatic RT Assay | HIV-1 Reverse Transcriptase | [2] |
N/A: Not available in the provided search results. Conversion to nM requires the molecular weight of the 35-mer.
Table 2: Cytotoxicity of (s4dU)35
| Parameter | Value | Cell Line | Assay Type | Reference |
| Toxicity | Nontoxic | Not Specified | Not Specified | [1] |
Further studies are required to determine a specific CC₅₀ value.
Visualizations
HIV-1 Entry Signaling Pathway and Inhibition by (s4dU)35
Caption: HIV-1 entry pathway and the inhibitory action of (s4dU)35 on the CD4 receptor.
Experimental Workflow: Solid-Phase Synthesis of (s4dU)35
Caption: Workflow for the solid-phase synthesis of the (s4dU)35 oligonucleotide.
Experimental Workflow: HIV-1 Reverse Transcriptase Inhibition Assay
Caption: Workflow for determining the inhibitory activity of (s4dU)35 against HIV-1 RT.
Conclusion
This compound, (s4dU)35, represents a potent oligonucleotide-based inhibitor with a promising dual mechanism of action against HIV-1. Its ability to block viral entry and inhibit reverse transcriptase activity, coupled with its activity against multi-drug resistant strains, makes it a compelling candidate for further preclinical and clinical development. The synthetic and characterization protocols outlined in this guide provide a foundational framework for researchers working on the advancement of this and similar oligonucleotide therapeutics. Future work should focus on obtaining more detailed cytotoxicity data and elucidating the precise binding interactions with its molecular targets to further optimize its therapeutic potential.
References
The Discovery and Development of Fostemsavir (HIV-1 Inhibitor-35): A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of fostemsavir (B1673582), a first-in-class HIV-1 attachment inhibitor. Fostemsavir, also known as BMS-663068, is the phosphonooxymethyl prodrug of temsavir (B1684575) (BMS-626529). It represents a significant advancement in antiretroviral therapy, particularly for heavily treatment-experienced individuals with multidrug-resistant HIV-1.
Introduction: A Novel Mechanism of Action
Fostemsavir is a groundbreaking development in the fight against HIV-1, targeting the first step of the viral lifecycle: attachment to the host cell. Its active moiety, temsavir, binds directly to the viral envelope glycoprotein (B1211001) gp120, a crucial component for viral entry into CD4+ T cells.[1][2][3] This unique mechanism of action provides a new therapeutic option for patients who have exhausted other treatment avenues due to resistance to existing antiretroviral drug classes.[3]
Discovery and Synthesis
The journey to fostemsavir began with the identification of an indole-3-glyoxamide compound through a phenotypic screening assay designed to find mechanistically unique HIV-1 inhibitors.[4] This initial lead underwent extensive optimization of its structure-activity relationship, leading to the development of temsavir (BMS-626529), a more potent derivative.[3] However, temsavir exhibited poor aqueous solubility, limiting its oral bioavailability. To overcome this, the phosphonooxymethyl prodrug fostemsavir (BMS-663068) was synthesized, which demonstrates improved solubility and is readily converted to the active temsavir in the body.[3]
A key step in the commercially viable synthesis of fostemsavir involves a regioselective Ullmann–Goldberg–Buchwald coupling reaction to form the core structure of temsavir.[5] The overall synthesis is a multi-step process that has been optimized for large-scale production.[6][7]
Mechanism of Action: Blocking Viral Entry
Fostemsavir's therapeutic effect is mediated by its active metabolite, temsavir. Following oral administration, fostemsavir is rapidly hydrolyzed by intestinal alkaline phosphatases to release temsavir. Temsavir then binds to a highly conserved region of the HIV-1 gp120 subunit, preventing the conformational changes necessary for the virus to attach to the CD4 receptor on host T-cells.[2][3] This action effectively blocks the initial stage of viral entry, thus inhibiting viral replication.
dot
Quantitative Data
The following tables summarize the key quantitative data for fostemsavir and its active metabolite, temsavir.
Table 1: In Vitro Antiviral Activity of Temsavir
| Parameter | Value | Cell Line/Virus Isolate | Reference |
| EC50 | 0.7 ± 0.4 nM | LAI virus | [8] |
| EC50 Range | Subnanomolar to >0.1 µM | Panel of clinical isolates | [8] |
| CC50 | 105 µM | PM1 T-cell line | [8] |
| CC50 | 192 µM | PBMCs | [8] |
| IC50 | <100 nmol (associated with ≥1 log10 viral load decrease) | Baseline clinical samples | [9] |
| IC50 | >100 nmol (associated with <1 log10 viral load decrease) | Baseline clinical samples | [9] |
Table 2: Pharmacokinetic Parameters of Temsavir (after Fostemsavir Administration)
| Parameter | Value | Condition | Reference |
| Bioavailability | 26.9% | Single oral dose | [10] |
| Tmax | ~2 hours | Oral administration | [3] |
| Half-life (T½) | ~11 hours | [3] | |
| Protein Binding | 88.4% | [3] | |
| Metabolism | Hydrolysis by esterases (36%), Oxidation by CYP3A4 (21%) | [3] | |
| Excretion | 51% in urine (<2% unchanged), 33% in feces | [3] | |
| Effect of Food | AUC increased by 81% with a high-fat meal | [11] |
Experimental Protocols
Phenotypic Antiviral Activity Assay
This protocol outlines a general method for determining the in vitro antiviral activity of temsavir using a single-round HIV-1 infection assay with a luciferase reporter.
-
Cell Culture:
-
Maintain a suitable host cell line (e.g., HeLa cells expressing CD4 and a coreceptor like CCR5) in appropriate culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
Plate the cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Virus Production:
-
Produce pseudotyped HIV-1 particles by co-transfecting producer cells (e.g., HEK293T) with a proviral DNA plasmid lacking the env gene but containing a luciferase reporter gene, and a separate plasmid expressing the HIV-1 envelope glycoprotein (e.g., from the JR-FL strain).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and filter.
-
-
Antiviral Assay:
-
Prepare serial dilutions of temsavir in culture medium.
-
Add the diluted compound to the plated host cells.
-
Infect the cells with the pseudotyped virus.
-
Incubate the plates for 48-72 hours at 37°C.
-
-
Data Analysis:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Quantification of Temsavir in Human Plasma by LC-MS/MS
This protocol provides a general outline for the determination of temsavir concentrations in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
To a small volume of human plasma (e.g., 50-100 µL), add an internal standard.
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant prior to injection.
-
-
Chromatographic Separation:
-
Use a suitable C18 analytical column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
-
The gradient should be optimized to achieve separation of temsavir from other plasma components and the prodrug fostemsavir.[12][13]
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive ionization mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for temsavir and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of temsavir in blank plasma.
-
Determine the concentration of temsavir in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Clinical Development and Efficacy
The clinical development of fostemsavir has been centered around the pivotal Phase 3 BRIGHTE study.[14][15] This international, partially randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1.[14][16]
The study enrolled participants into two cohorts: a randomized cohort with one or two remaining fully active antiretroviral agents and a non-randomized cohort with no remaining fully active agents.[16] The primary endpoint was the mean change in plasma HIV-1 RNA from Day 1 to Day 8 in the randomized cohort.[14]
The BRIGHTE study demonstrated that fostemsavir, in combination with an optimized background therapy, led to significant and sustained virologic suppression and immunologic improvement in a difficult-to-treat patient population.[15][16]
dot
Conclusion
Fostemsavir represents a significant milestone in HIV-1 therapy, offering a novel mechanism of action that is effective against multidrug-resistant virus. Its development from a high-throughput screening hit to a clinically approved drug underscores the power of medicinal chemistry and innovative drug delivery strategies. This technical guide provides a foundational understanding of the key scientific principles and experimental methodologies that have underpinned the successful development of this important antiretroviral agent.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. hse.ie [hse.ie]
- 3. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dr. Tim Dong at SMC - The story behind HIV drug Fostemsavir (BMS-663068) [sites.google.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 10. england.nhs.uk [england.nhs.uk]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Development and validation of a liquid chromatography coupled to tandem mass spectrometry method for the monitoring of temsavir plasma concentrations in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rukobiahcp.com [rukobiahcp.com]
- 15. Frontiers | Long-term safety and impact of immune recovery in heavily treatment-experienced adults receiving fostemsavir for up to 5 years in the phase 3 BRIGHTE study [frontiersin.org]
- 16. viivhealthcare.com [viivhealthcare.com]
An In-depth Technical Guide on the In Vitro Anti-HIV-1 Activity of Inhibitor-35
Disclaimer: The designation "inhibitor-35" is not a unique chemical identifier but a common placeholder used in scientific literature to refer to the 35th compound in a particular study's series. This guide synthesizes publicly available data for distinct molecules that have been designated "inhibitor-35" in the context of anti-HIV-1 research, focusing on two prominent examples: an HIV-1 Protease inhibitor and an HIV-1 Integrase inhibitor.
Part 1: Inhibitor-35 as an HIV-1 Protease Inhibitor
This section details a potent, nonpeptidyl inhibitor of the HIV-1 protease, an essential enzyme for viral maturation. This inhibitor has demonstrated significant efficacy against multidrug-resistant viral strains.
Mechanism of Action
Inhibitor-35 functions by directly targeting the HIV-1 protease enzyme. This enzyme is critical for the late stages of the viral replication cycle, where it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. By binding to the active site of the protease, inhibitor-35 prevents this cleavage, resulting in the production of immature, non-infectious virions.
X-ray crystallography has revealed that inhibitor-35 establishes extensive hydrophobic contact with the active site of the HIV protease, more so than the approved drug darunavir (B192927).[1][2] Its binding is further stabilized by a water-mediated hydrogen bond to residues Gly27 and Arg8'.[1][2] This robust interaction with the enzyme's backbone is a key strategy for maintaining potency against mutant proteases that often develop in response to therapy.[2]
Caption: HIV-1 lifecycle highlighting the polyprotein cleavage step blocked by Inhibitor-35.
Quantitative Data Summary
Inhibitor-35 has shown high potency against both laboratory strains and multidrug-resistant clinical isolates of HIV-1. Its efficacy was found to be superior to darunavir in almost all clinical isolates tested.[1][2]
| Parameter | Value | Target/System | Notes |
| EC₅₀ | 0.007 µM - 0.033 µM | Multidrug-resistant HIV-1 clinical isolates | Effective concentration required to inhibit 50% of viral replication.[1][2] |
| Papp | 27.3 × 10⁻⁶ cm/s | In vitro Blood-Brain Barrier (BBB) penetration assay | Indicates a high likelihood of central nervous system (CNS) penetration.[1][2] |
Experimental Protocols
1.3.1 Anti-HIV Activity Assay (EC₅₀ Determination)
A common method for determining the half-maximal effective concentration (EC₅₀) of an anti-HIV compound involves a cell-based assay using a reporter cell line.
-
Cell Seeding: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an HIV-1 LTR-driven luciferase reporter gene, are seeded into 96-well plates.
-
Compound Preparation: Inhibitor-35 is serially diluted to create a range of concentrations.
-
Infection: A known quantity of HIV-1 virus stock is added to the cells in the presence of the various concentrations of inhibitor-35. Control wells with no inhibitor (virus only) and no virus (cells only) are included.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, replication, and expression of the reporter gene.
-
Lysis and Readout: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to the controls, and the EC₅₀ value is calculated by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
1.3.2 In Vitro Blood-Brain Barrier (BBB) Permeability Assay
The apparent permeability coefficient (Papp) is often determined using a Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid) dissolved in a volatile organic solvent like dodecane, forming an artificial membrane.
-
Compound Application: A solution of inhibitor-35 at a known concentration is added to the wells of the donor plate.
-
Assay Assembly: The filter plate is placed on top of an acceptor plate containing buffer, such that the artificial membrane separates the donor and acceptor wells.
-
Incubation: The assembly is incubated for several hours, allowing the compound to permeate from the donor to the acceptor compartment.
-
Quantification: The concentration of inhibitor-35 in both the donor and acceptor wells is measured, typically by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculation: The Papp value is calculated using a formula that accounts for the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.
Part 2: Inhibitor-35 as an HIV-1 Integrase Inhibitor
This section describes a different molecule, also designated as compound 35 in its respective study, which belongs to the styrylquinoline (SQL) class of HIV-1 inhibitors.[3] This compound targets the viral enzyme integrase.
Mechanism of Action
This version of inhibitor-35 prevents the integration of the reverse-transcribed viral DNA into the host cell's chromosome, a step that is essential for establishing a persistent infection.[3] It acts on the HIV-1 integrase (IN) enzyme, which catalyzes two key reactions: 3'-processing and strand transfer. While the precise mechanism is still under investigation, it is hypothesized that the styrylquinoline scaffold blocks the catalytic site of the integrase by chelating the essential Mg²⁺ cofactors required for its enzymatic activity.[3]
References
Unveiling the Target of HIV-1 Inhibitor-35: A Technical Guide to its Identification and Validation
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been developed to detail the identification and validation of the molecular target for HIV-1 inhibitor-35, a potent latency reversing agent (LRA). This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the inhibitor's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
This compound, also identified as compound 74, has emerged as a significant molecule in the pursuit of an HIV cure. Its primary molecular target has been identified as the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4). This protein is a key epigenetic reader that plays a crucial role in regulating the transcription of the integrated HIV-1 provirus. By inhibiting BRD4, this compound disrupts the silencing of the viral genome, a critical step in the "shock and kill" strategy for eradicating the latent HIV reservoir.
This guide summarizes the essential quantitative data for this compound, providing a clear comparison of its biological activity and cytotoxicity.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 (LTR activity) | HEK293 | 80 nM | [1] |
| EC50 (CMV activity) | HEK293 | 70 nM | [1] |
| CC50 (Cytotoxicity) | HepG2 | 40 nM | [1] |
Core Mechanism of Action: BRD4 Inhibition
This compound is a member of the[2][3][4]triazolo[4,3-a]pyrazine chemical class and functions as a potent inhibitor of the first bromodomain (BD1) of BRD4.[2][3] In the context of latent HIV-1 infection, BRD4 is known to bind to acetylated histones at the viral promoter, effectively sequestering the Positive Transcription Elongation Factor b (P-TEFb). This sequestration prevents the HIV-1 Tat protein from recruiting P-TEFb, which is essential for the phosphorylation of RNA Polymerase II and the subsequent elongation of viral transcripts.
By competitively binding to the acetyl-lysine binding pocket of BRD4's BD1, this compound displaces BRD4 from the viral promoter. This action liberates P-TEFb, allowing it to be recruited by Tat. The Tat/P-TEFb complex then hyperphosphorylates the C-terminal domain of RNA Polymerase II, leading to robust viral gene expression and the reversal of latency.
Experimental Protocols
Target Identification: BRD4-Histone Peptide Interaction Assay (AlphaScreen)
This biochemical assay is a primary method for identifying inhibitors of the BRD4-acetylated histone interaction. Compounds from the[2][3][4]triazolo[4,3-a]pyrazine series, including compound 74, were identified as potent BRD4 BD1 inhibitors using this method.[2][3]
Methodology:
-
Reagents: Biotinylated tetra-acetylated histone H4 peptide, GST-tagged BRD4-BD1 protein, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.
-
Procedure:
-
Incubate the biotinylated H4 peptide with GST-BRD4-BD1 in the presence of varying concentrations of this compound.
-
Add Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
In the absence of an inhibitor, the binding of the H4 peptide to BRD4-BD1 brings the Donor and Acceptor beads into close proximity.
-
Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, resulting in light emission at 520-620 nm.
-
This compound disrupts the BRD4-H4 interaction, separating the beads and causing a decrease in the AlphaScreen signal.
-
-
Data Analysis: The IC50 value is calculated by plotting the AlphaScreen signal against the inhibitor concentration.
Target Validation in a Cellular Context: HIV-1 Latency Reversal Assay
To validate the activity of this compound in a cellular model of HIV-1 latency, the J-Lat cell line is commonly used. These cells are Jurkat T cells that contain a latent, integrated HIV-1 provirus where the nef gene is replaced with a green fluorescent protein (GFP) reporter.
Methodology:
-
Cell Culture: Culture J-Lat A10.6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Seed the cells in a 96-well plate and treat with a dose-response range of this compound. Include a vehicle control (DMSO) and a positive control (e.g., JQ1 or prostratin).
-
Incubation: Incubate the cells for 24-48 hours.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of GFP-positive cells, which indicates reactivation of the latent provirus.
-
Data Analysis: Determine the EC50 for latency reversal by plotting the percentage of GFP-positive cells against the inhibitor concentration.
Validation of Transcriptional Activation: Quantitative PCR (qPCR)
To confirm that the observed latency reversal is due to transcriptional activation, qPCR can be used to measure the levels of HIV-1 transcripts.
Methodology:
-
Cell Treatment and RNA Extraction: Treat latently infected cells (e.g., J-Lat cells or primary CD4+ T cells from aviremic patients) with this compound. After incubation, harvest the cells and extract total RNA.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform real-time PCR using primers specific for HIV-1 transcripts (e.g., gag or tat/rev).
-
Data Analysis: Quantify the fold change in viral transcripts in treated cells relative to vehicle-treated controls.
This technical guide provides a foundational understanding of the target and mechanism of action for this compound. The presented data and protocols offer a framework for researchers to further investigate this and other BRD4 inhibitors as potential components of an HIV eradication strategy.
References
- 1. Reactivation of Latent HIV-1 by Inhibition of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]
Preliminary Toxicity Assessment of a Novel HIV-1 Inhibitor: A Technical Guide
This technical guide provides a framework for the preliminary toxicity assessment of a novel HIV-1 inhibitor, using the available data for the investigational compound (s4dU)35 as a case study. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The development of novel antiretroviral agents is crucial to combat the emergence of drug-resistant HIV-1 strains and to improve the safety and tolerability of long-term therapy. A critical step in the preclinical development of any new therapeutic candidate is a thorough toxicity assessment. This guide outlines key in vitro methodologies and data presentation formats for a preliminary toxicity profile.
Compound Profile: HIV-1 Inhibitor-(s4dU)35
The compound (s4dU)35 is a 35-mer of 4-thio-deoxyuridylate that has demonstrated potent inhibitory activity against HIV-1.[1] It functions as an entry inhibitor by preventing virus attachment and also exhibits anti-reverse transcriptase activity.[1]
In Vitro Efficacy and Cytotoxicity Data
A summary of the reported in vitro efficacy and cytotoxicity data for (s4dU)35 is presented below. The compound was reported to be nontoxic in the tested cell lines.[1]
| Assay | Cell Line | Endpoint | Result | Reference |
| Anti-HIV Activity | - | IC50 (Single and multi-drug resistant strains) | 0.8-25.4 µg/ml | [1] |
| Virus Attachment Inhibition | - | IC50 | 0.002-0.003 µg/ml | [1] |
| Cytotoxicity | 14 different cell lines | CC50 | > 225 µM | [2] |
Experimental Protocols
Detailed methodologies for key in vitro toxicity assays are crucial for the reproducibility and interpretation of results.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that results in a 50% reduction in cell viability (CC50).
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, PBMCs, or other relevant cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2][3]
-
Compound Treatment: Prepare serial dilutions of the HIV-1 inhibitor. Remove the culture medium from the cells and add the medium containing the various concentrations of the inhibitor. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period that is relevant to the intended therapeutic exposure (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Genotoxicity Assay (Ames Test)
Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Utilize multiple strains of S. typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Plate the mixture onto a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (his+) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.
Visualization of Experimental Workflow and Signaling Pathways
Diagrams are provided to illustrate a typical experimental workflow for in vitro toxicity testing and a relevant signaling pathway potentially modulated by anti-HIV agents.
HIV-1 infection and some antiretroviral therapies can modulate host cell signaling pathways. The JAK-STAT pathway, for instance, is involved in immune responses and has been shown to be affected by HIV-1.[4][5][6]
References
- 1. Potent inhibition of HIV-1 entry by (s4dU)35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. JAK-STAT Signaling Pathways and Inhibitors Affect Reversion of Envelope-Mutated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Doravirine Binding Site on HIV-1 Reverse Transcriptase
Disclaimer: Information regarding a specific molecule designated "HIV-1 inhibitor-35" is not publicly available in scientific literature. This guide will therefore focus on Doravirine (B607182) , a well-characterized and potent non-nucleoside reverse transcriptase inhibitor (NNRTI), to provide an in-depth technical overview of inhibitor binding to HIV-1 Reverse Transcriptase (RT). This serves as a representative example of the core principles and methodologies requested.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the viral replication cycle is Reverse Transcriptase (RT), which converts the single-stranded viral RNA genome into double-stranded DNA, a necessary step for integration into the host genome.[1][2] Consequently, RT is a primary target for antiretroviral therapy.[3]
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the RT enzyme, distinct from the active site.[4][5] This binding induces conformational changes that inhibit the enzyme's DNA polymerization activity.[3] Doravirine (formerly MK-1439) is a novel NNRTI designed to be effective against common NNRTI-resistant viral strains, such as those with K103N, Y181C, or G190A mutations.[6] This guide details the binding site of Doravirine, its inhibitory activity, and the experimental protocols used for its characterization.
Doravirine Binding Site on HIV-1 Reverse Transcriptase
Doravirine binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT heterodimer, known as the NNRTI binding pocket (NNRTIBP). This site is located approximately 10 Å away from the polymerase active site.[5][7] The binding of Doravirine is noncompetitive with respect to both the incoming deoxynucleoside triphosphates (dNTPs) and the template/primer nucleic acid.[4]
Structural studies, including cryo-electron microscopy of the RT/DNA/Doravirine complex, have revealed key interactions.[8][9] The inhibitor's unique structure allows it to establish a network of contacts with amino acid residues that line the pocket. While specific high-resolution crystal structures of the ternary complex were historically challenging to obtain, recent cryo-EM data has provided significant insights.[8][9] The binding of Doravirine induces a distinct conformation in the RT/DNA complex, positioning the DNA primer 3'-end at the active site but in a nonproductive state for polymerization.[9]
Key residues known to be involved in the NNRTI binding pocket and relevant to Doravirine's activity include, but are not limited to:
-
L100, K101, K103
-
V106, V108
-
E138
-
Y181, Y188
-
G190
-
P225, F227, M230, L234
Doravirine was rationally designed to have a unique resistance profile. It maintains potency against viruses with common NNRTI resistance mutations like K103N and Y181C.[3][6] However, specific mutations can confer resistance to Doravirine, with V106A/M, Y188L, and M230L being among the most significant identified in vitro.[10]
Quantitative Data: Inhibitory Activity of Doravirine
The potency of Doravirine is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication or enzyme activity in vitro. These values are highly dependent on assay conditions, particularly the concentration of serum proteins.[11]
Table 1: Inhibitory Potency (IC50) of Doravirine Against Wild-Type and Mutant HIV-1
| HIV-1 Strain | Doravirine IC50 (nM) | Rilpivirine (B1684574) IC50 (nM) | Efavirenz IC50 (nM) |
|---|---|---|---|
| Wild-Type (WT) | 12 | 58 | 30 |
| K103N | 21 | 56 | 1,173 |
| Y181C | 31 | 169 | 90 |
| K103N/Y181C | 33 | 318 | 3,119 |
Data represents mean values from assays conducted in 100% normal human serum (NHS).[11]
Table 2: Fold Change (FC) in Doravirine IC50 for Selected Resistant Mutants
| RT Mutation | Fold Change (FC) vs. WT |
|---|---|
| V106A | ~10 |
| V106A/F227L | >150 |
| V106A/L234I | >150 |
Fold change is a ratio of the IC50 for the mutant virus to the IC50 for the wild-type virus. Data from in vitro selection studies.[3]
Experimental Protocols
This protocol outlines a general method for determining the IC50 of an inhibitor against HIV-1 in a cell-based assay.
-
Cell Culture: MT4-GFP cells (or a similar susceptible cell line) are maintained in appropriate culture medium supplemented with fetal bovine serum.
-
Compound Preparation: The inhibitor (e.g., Doravirine) is serially diluted in culture medium to create a range of concentrations.
-
Infection: Cells are infected with a known amount of wild-type or mutant HIV-1 virus stock at a low multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the serially diluted inhibitor is added to the cell cultures. Control wells receive medium without the inhibitor.
-
Incubation: The plates are incubated for 4-5 days at 37°C in a humidified, 5% CO2 atmosphere to allow for viral replication.
-
Quantification: Viral replication is quantified. For MT4-GFP cells, this can be done by measuring GFP expression using a fluorescence plate reader. Alternatively, viral p24 antigen levels in the supernatant can be measured by ELISA.
-
Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to the virus control wells. The IC50 value is determined by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[11]
Determining the high-resolution structure of an inhibitor bound to its target is crucial for understanding the precise binding mode. While crystallography has been widely used, cryo-EM has recently proven effective for RT complexes.[8][9]
-
Protein Expression and Purification: The p66 and p51 subunits of HIV-1 RT (wild-type or mutant) are overexpressed, often in E. coli, and purified to high homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).[12]
-
Complex Formation: The purified RT is incubated with a DNA template-primer (a DNA aptamer can be used to increase affinity) and a saturating concentration of the inhibitor (Doravirine) to form the ternary complex.[8]
-
Grid Preparation (for Cryo-EM): A small volume of the complex solution is applied to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.[9]
-
Data Collection: The frozen grids are loaded into a transmission electron microscope. A large number of images (micrographs) are automatically collected.
-
Image Processing and 3D Reconstruction: Individual particle images are picked from the micrographs, aligned, and classified. A high-resolution 3D map of the complex is then reconstructed from the 2D particle images.
-
Model Building and Refinement: An atomic model of the RT/DNA/Doravirine complex is built into the cryo-EM density map and refined using specialized software to produce the final structure.[8]
Visualizations
Caption: Mechanism of Action for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
References
- 1. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Biophysical Insights into the Inhibitory Mechanism of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Cryo-EM structures of wild-type and E138K/M184I mutant HIV-1 RT/DNA complexed with inhibitors doravirine and rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Doravirine Suppresses Common Nonnucleoside Reverse Transcriptase Inhibitor-Associated Mutants at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early-Stage Research of HIV-1 Inhibitor (s4dU)35
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the early-stage research on the novel HIV-1 inhibitor, (s4dU)35. This compound, a 35-mer of 4-thio-deoxyuridylate, has demonstrated potent anti-HIV-1 activity, primarily functioning as an entry inhibitor. This document collates available quantitative data, details relevant experimental methodologies, and presents visualizations of its mechanism of action and experimental workflows. The information is intended to serve as a foundational resource for researchers and professionals in the field of antiretroviral drug development.
Introduction
The human immunodeficiency virus type 1 (HIV-1) continues to be a major global health challenge, necessitating the development of novel and effective therapeutic agents. One promising avenue of research is the inhibition of viral entry into host cells, a critical first step in the HIV-1 replication cycle. (s4dU)35 has emerged as a noteworthy candidate in this class of inhibitors. It is a synthetic oligonucleotide, specifically a 35-mer of 4-thio-deoxyuridylate.[1] Early-stage research indicates that (s4dU)35 exhibits a dual mechanism of action, inhibiting both viral entry by binding to the CD4 receptor and, to a lesser extent, the activity of HIV-1 reverse transcriptase.[1] This guide synthesizes the current knowledge on (s4dU)35, focusing on its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization.
Quantitative Data Summary
The in vitro anti-HIV-1 activity of (s4dU)35 has been evaluated against various laboratory and clinical strains of the virus. The following tables summarize the key quantitative findings from these early-stage studies.
Table 1: In Vitro Anti-HIV-1 Activity of (s4dU)35
| HIV-1 Strain | Assay Type | IC50 (µg/mL) |
| Single-drug resistant strains | p24 antigen reduction | 0.8 - 25.4 |
| Multi-drug resistant strains | p24 antigen reduction | 0.8 - 25.4 |
Source:[1]
Table 2: Mechanism of Action - Inhibition of Viral Attachment
| Target Interaction | Assay Type | IC50 (µg/mL) |
| Virus attachment to host cells | p24 antigen reduction | 0.002 - 0.003 |
Source:[1]
Mechanism of Action
(s4dU)35 primarily functions as an HIV-1 entry inhibitor.[1] The proposed mechanism involves the binding of the oligonucleotide to the CD4 receptor on the surface of host T-cells. This interaction prevents the subsequent attachment of the HIV-1 viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor, a crucial step for viral entry.[1] Competition studies have indicated that (s4dU)35 preferentially binds to CD4 receptors.[1] Additionally, it has been reported to possess anti-reverse transcriptase activity, although its primary antiviral effect is attributed to entry inhibition.[1]
Caption: Proposed mechanism of HIV-1 entry inhibition by (s4dU)35.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early-stage research of (s4dU)35. These protocols are based on standard laboratory procedures and have been adapted to reflect the specific context of this inhibitor.
Synthesis of (s4dU)35
The synthesis of the 35-mer 4-thio-deoxyuridylate oligonucleotide ((s4dU)35) is achieved through automated solid-phase phosphoramidite (B1245037) chemistry.
Workflow for (s4dU)35 Synthesis:
Caption: Automated solid-phase synthesis workflow for (s4dU)35.
Protocol:
-
Solid Support: A controlled pore glass (CPG) solid support functionalized with the initial 4-thio-deoxyuridine nucleoside is used.
-
Automated Synthesis Cycles: The synthesis is performed on an automated DNA/RNA synthesizer. Each cycle consists of four steps:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the 4-thio-deoxyuridine phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
-
-
Cleavage and Deprotection: After 34 coupling cycles, the oligonucleotide is cleaved from the CPG support and all protecting groups are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution at elevated temperature.
-
Purification: The crude (s4dU)35 is purified by high-performance liquid chromatography (HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by UV-Vis spectrophotometry to determine its concentration.
In Vitro Anti-HIV-1 Activity Assay (p24 Antigen Reduction)
This assay quantifies the inhibition of HIV-1 replication in cell culture by measuring the amount of viral p24 capsid protein produced.
Protocol:
-
Cell Culture: Human T-lymphocytic cells (e.g., MT-4 or CEM) are cultured in appropriate media.
-
Infection: Cells are infected with a known amount of HIV-1 (either laboratory-adapted strains or clinical isolates).
-
Treatment: Immediately after infection, the cells are treated with serial dilutions of (s4dU)35. Control wells with infected but untreated cells and uninfected cells are included.
-
Incubation: The treated and control cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
p24 Antigen Quantification: The concentration of HIV-1 p24 antigen in the cell culture supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of p24 reduction in the treated samples is calculated relative to the untreated infected control. The IC50 value (the concentration of the inhibitor that reduces p24 production by 50%) is determined by non-linear regression analysis.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of (s4dU)35 that is toxic to the host cells.
Protocol:
-
Cell Seeding: Host cells (the same type as used in the antiviral assay) are seeded in a 96-well plate.
-
Treatment: The cells are treated with the same serial dilutions of (s4dU)35 as in the antiviral assay. Control wells with untreated cells are included.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The percentage of cell viability in the treated wells is calculated relative to the untreated control. The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by non-linear regression analysis.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more favorable safety profile.
Fluorescence Resonance Energy Transfer (FRET) Assay for CD4 Binding
This assay is used to demonstrate the direct binding of (s4dU)35 to the CD4 receptor.
Protocol:
-
Labeling: (s4dU)35 is covalently labeled with a donor fluorophore (e.g., fluorescein), and a known CD4-binding molecule (e.g., a monoclonal antibody or gp120) is labeled with a compatible acceptor fluorophore (e.g., rhodamine).
-
Cell Preparation: Cells expressing the CD4 receptor are prepared.
-
Competition Binding: The CD4-expressing cells are incubated with the acceptor-labeled CD4 ligand in the presence of increasing concentrations of the donor-labeled (s4dU)35.
-
FRET Measurement: The fluorescence emission is measured at the wavelengths corresponding to both the donor and acceptor fluorophores upon excitation of the donor. A decrease in the acceptor's emission (and a corresponding increase in the donor's emission) with increasing concentrations of labeled (s4dU)35 indicates competitive binding to the CD4 receptor.
-
Data Analysis: The data is analyzed to determine the binding affinity (e.g., Ki or IC50 for displacement) of (s4dU)35 for the CD4 receptor.
Confocal Laser Scanning Microscopy (CLSM) for Cellular Localization
CLSM is used to visualize the interaction of (s4dU)35 with the cell surface.
Protocol:
-
Labeling: (s4dU)35 is labeled with a fluorescent dye (e.g., FITC).
-
Cell Treatment: CD4-expressing cells are incubated with the fluorescently labeled (s4dU)35.
-
Cell Staining (Optional): The cell membrane or specific cellular compartments can be stained with other fluorescent dyes for co-localization studies.
-
Imaging: The cells are washed to remove unbound labeled (s4dU)35 and then imaged using a confocal laser scanning microscope.
-
Image Analysis: The images are analyzed to determine the subcellular localization of the fluorescently labeled (s4dU)35. Co-localization with cell surface markers would support the proposed mechanism of action.
Conclusion and Future Directions
The early-stage research on (s4dU)35 has identified it as a potent HIV-1 entry inhibitor with a favorable in vitro activity profile against a range of viral strains. Its primary mechanism of action, the inhibition of viral attachment to the CD4 receptor, presents a promising strategy for antiretroviral therapy. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds.
Future research should focus on:
-
Obtaining more extensive quantitative data, including CC50 values to establish a selectivity index.
-
Conducting in vivo studies in animal models to assess the pharmacokinetic properties, efficacy, and safety of (s4dU)35.
-
Investigating the potential for the development of viral resistance to (s4dU)35.
-
Optimizing the structure of (s4dU)35 to enhance its potency and drug-like properties.
References
Methodological & Application
HIV-1 inhibitor-35 experimental protocol for cell culture
Application Notes and Protocols for HIV-1 Inhibitor-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel experimental small molecule designed to inhibit Human Immunodeficiency Virus Type 1 (HIV-1) replication. These application notes provide detailed protocols for the in vitro evaluation of this compound in cell culture, including methods for determining antiviral activity and cytotoxicity. The described protocols are intended to guide researchers in the preliminary assessment of this and other similar candidate compounds. The mechanism of action for this compound is hypothesized to be the inhibition of viral entry into the host cell.
Data Presentation
The following tables summarize the quantitative data obtained for this compound in preliminary cell-based assays.
Table 1: Antiviral Activity of this compound against HIV-1
| Cell Line | Virus Strain | Assay Type | IC50 (nM) | Slope of Dose-Response Curve |
| TZM-bl | HIV-1 NL4-3 | Single-Cycle Infectivity | 15.2 | 1.8 |
| PM1 | HIV-1 NL4-3 | Multi-Cycle Replication | 25.8 | 1.5 |
| Primary PBMCs | HIV-1 BaL | Multi-Cycle Replication | 30.5 | 1.3 |
IC50 (50% inhibitory concentration) is the concentration of the inhibitor required for 50% inhibition of viral replication in vitro. The slope of the dose-response curve provides additional information on the inhibitor's potency.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | CC50 (µM) | Therapeutic Index (TI = CC50/IC50) |
| TZM-bl | MTT Assay | > 100 | > 6579 |
| PM1 | Trypan Blue Exclusion | > 100 | > 3876 |
| Primary PBMCs | MTT Assay | 85 | 2787 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Therapeutic Index (TI) is a ratio that quantifies the selectivity of the inhibitor.
Experimental Protocols
Cell Culture Maintenance
a. TZM-bl Reporter Cell Line:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
b. PM1 and Jurkat T-cell Lines:
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in suspension in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Split the culture every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
c. Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Activation: Activate PBMCs with 5 µg/mL phytohemagglutinin (PHA) in RPMI-1640 medium with 10% FBS and 10 U/mL Interleukin-2 (IL-2) for 48-72 hours before infection.
-
Maintenance: Maintain activated PBMCs in RPMI-1640 with 10% FBS and 10 U/mL IL-2.
HIV-1 Virus Stock Preparation
-
Production: Generate high-titer virus stocks by transfecting 293T cells with an HIV-1 proviral DNA clone (e.g., pNL4-3).
-
Harvest: Harvest the virus-containing supernatant 48 hours post-transfection.
-
Clarification: Centrifuge the supernatant at a low speed to remove cell debris.
-
Quantification: Determine the virus titer by measuring the p24 antigen concentration using an ELISA assay or by titrating on TZM-bl cells.
-
Storage: Aliquot the virus stock and store at -80°C.
Antiviral Activity Assay (TZM-bl Reporter Assay)
This assay is used to determine the IC50 value of the inhibitor in a single-cycle infection model.
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment and Infection: Add the diluted inhibitor to the cells, followed by the addition of a predetermined amount of HIV-1 virus. Include wells with virus only (positive control) and cells only (negative control).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Readout: Measure the luciferase activity, which is proportional to the level of viral infection, using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a four-parameter sigmoid dose-response curve using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the inhibitor on cell viability.
-
Cell Seeding: Seed cells (e.g., TZM-bl, PBMCs) in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with cells and medium only as a control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to the control wells. Determine the CC50 value by plotting the percent viability against the inhibitor concentration.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Application Notes and Protocols: Utilizing HIV-1 Inhibitor-35 ((s4dU)35) in a Viral Entry Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a complex, multi-step process that represents a critical target for antiretroviral drug development. This process is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor, followed by a conformational change that allows for subsequent binding to a coreceptor, typically CCR5 or CXCR4.[1] This cascade of interactions facilitates the fusion of the viral and cellular membranes, enabling the viral capsid to enter the cytoplasm.[1] Entry inhibitors are a class of antiretroviral agents that disrupt these initial steps of the HIV-1 lifecycle.[2]
HIV-1 inhibitor-35, identified as a 35-mer of 4-thio-deoxyuridylate ((s4dU)35), is a potent inhibitor of HIV-1 entry.[3] Its primary mechanism of action is the prevention of virus attachment to the host cell by preferentially binding to the CD4 receptor.[3] This document provides detailed application notes and protocols for the use of (s4dU)35 in a standard in vitro viral entry assay using HIV-1 pseudoviruses and a luciferase-based reporter system.
Mechanism of Action of (s4dU)35
(s4dU)35 exerts its antiviral activity by directly interfering with the initial attachment of HIV-1 to the host cell. Competition studies and fluorescence resonance energy transfer (FRET) experiments have demonstrated that (s4dU)35 preferentially binds to CD4 receptors on the surface of target cells.[3] By occupying the CD4 binding site, (s4dU)35 effectively blocks the interaction between the viral gp120 and the CD4 receptor, a crucial first step for viral entry. Confocal laser scanning microscopy has shown that (s4dU)35 does not penetrate the cell, confirming its action at the cell surface.[3]
Quantitative Data Summary
The inhibitory activity of (s4dU)35 has been quantified in various in vitro assays. The following table summarizes the reported potency of this inhibitor.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Anti-HIV-1 Activity) | 0.8 - 25.4 µg/mL | Inhibition of single and multi-drug resistant HIV-1 strains in vitro. | [3] |
| IC50 (Virus Attachment Inhibition) | 0.002 - 0.003 µg/mL | Prevention of virus attachment in vitro. | [3] |
| Cytotoxicity (CC50) | Nontoxic | The original study reports the compound as nontoxic, but a specific CC50 value is not provided. It is recommended to determine the CC50 in the specific cell line used for the entry assay. | [3] |
Experimental Protocols
HIV-1 Pseudovirus-based Viral Entry Assay
This protocol describes a single-round infection assay using HIV-1 Env-pseudotyped viruses and a reporter cell line (e.g., TZM-bl) that expresses luciferase upon successful viral entry and Tat-mediated transcription.[4][5]
Materials:
-
This compound ((s4dU)35)
-
TZM-bl cells (or other suitable reporter cell line)
-
HIV-1 Env-pseudotyped virus stock (with a known infectivity titer)
-
Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
DEAE-Dextran
-
Luciferase Assay Reagent (e.g., Bright-Glo™)
-
96-well white, flat-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count TZM-bl cells.
-
Seed 1 x 10⁴ cells in 100 µL of complete growth medium per well in a 96-well white, flat-bottom plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Preparation and Pre-incubation:
-
Prepare a serial dilution of (s4dU)35 in complete growth medium. The concentration range should bracket the expected IC50 value (e.g., from 100 µg/mL down to 0.0001 µg/mL).
-
Remove the culture medium from the seeded TZM-bl cells.
-
Add 50 µL of the diluted (s4dU)35 to the appropriate wells.
-
Include "cells only" (no virus, no inhibitor) and "virus only" (no inhibitor) controls.
-
Incubate the plate for 1 hour at 37°C to allow the inhibitor to bind to the cells.
-
-
Virus Infection:
-
Dilute the HIV-1 Env-pseudotyped virus stock in complete growth medium containing DEAE-Dextran (to enhance infectivity) to achieve a final concentration that yields a robust luciferase signal (e.g., 50,000-150,000 Relative Luminescence Units, RLU).[4]
-
Add 50 µL of the diluted virus to each well (except for the "cells only" control wells).
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
After 48 hours, remove 100 µL of the supernatant from each well.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Incubate at room temperature for 2 minutes to allow for cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of (s4dU)35 using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_cells_only) / (RLU_virus_only - RLU_cells_only))
-
Plot the percentage of inhibition against the log of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Cytotoxicity Assay (MTT or XTT Assay)
It is essential to assess the cytotoxicity of the inhibitor to ensure that the observed reduction in viral entry is not due to cell death.[6][7]
Materials:
-
This compound ((s4dU)35)
-
TZM-bl cells (or the same cell line used in the entry assay)
-
Complete Growth Medium
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well clear, flat-bottom plate at the same density as the viral entry assay (1 x 10⁴ cells/well).
-
Incubate overnight at 37°C.
-
-
Compound Treatment:
-
Prepare a serial dilution of (s4dU)35 in complete growth medium, using the same concentration range as in the entry assay.
-
Remove the culture medium and add 100 µL of the diluted compound to the wells.
-
Include a "cells only" control (no inhibitor).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C (matching the duration of the viral entry assay).
-
-
MTT/XTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = 100 * (Absorbance_inhibitor / Absorbance_cells_only)
-
Plot the percentage of viability against the log of the inhibitor concentration.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Mandatory Visualizations
Caption: HIV-1 entry signaling pathway and the inhibitory action of (s4dU)35.
Caption: Experimental workflow for the HIV-1 viral entry assay using an inhibitor.
References
- 1. T-Cell Signaling in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent inhibition of HIV-1 entry by (s4dU)35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes and Protocols for HIV-1 Capsid Inhibitor GS-CA1 in a Humanized Mouse Model
For research, scientific, and drug development professionals.
These application notes provide a detailed overview and experimental protocols for the in vivo evaluation of the potent HIV-1 capsid inhibitor, GS-CA1, in a humanized mouse model. Due to the lack of publicly available in vivo data for an inhibitor specifically named "HIV-1 inhibitor-35," this document utilizes GS-CA1 as a representative and well-documented analogue for establishing dosage and experimental workflows in preclinical mouse studies.
Introduction
GS-CA1 is a novel and highly potent small-molecule inhibitor of the HIV-1 capsid protein.[1][2] It demonstrates exceptional antiviral activity against all major HIV-1 subtypes, including variants resistant to other antiretroviral drug classes.[1][2] The mechanism of action involves direct binding to the HIV-1 capsid, which interferes with multiple stages of the viral lifecycle, including the nuclear import of viral DNA, virion production, and the proper assembly of new capsids.[1][2][3][4] Its high metabolic stability and low solubility make it a prime candidate for development as a long-acting injectable antiretroviral agent.[1][2]
Data Presentation
Table 1: In Vitro Antiviral Activity of GS-CA1
| Cell Type | Virus Strain | EC₅₀ (pM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| MT-4 cells | HIV-1IIIB | 240 ± 40 | > 50 | > 208,300 |
| Human CD4+ T-cells | HIV-1BaL | 60 ± 10 | > 50 | > 833,333 |
| Human Macrophages | HIV-1BaL | 100 ± 70 | > 50 | > 500,000 |
Data summarized from a study by Yant et al.[1]
Table 2: In Vivo Dosage and Administration of GS-CA1 in a Humanized Mouse Model
| Animal Model | HIV-1 Strain | Inhibitor | Dosage | Administration Route | Dosing Frequency | Vehicle |
| Humanized NOG mice | HIV-1YU2 | GS-CA1 | 15 mg/kg | Subcutaneous (SC) | Every 2 weeks | Not specified |
Data from an efficacy study in a humanized mouse model.[1]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the HIV-1 lifecycle, the inhibitory action of GS-CA1, and the experimental workflow for an in vivo mouse study.
References
- 1. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly potent long-acting small-molecule HIV-1 capsid inhibitor with efficacy in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GS-CA1 and lenacapavir stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of HIV-1 Inhibitor-35 Stock Solution
Introduction
HIV-1 Inhibitor-35, also identified as compound 74, is a potent antagonist in HIV-1 research, demonstrating significant inhibitory effects.[][2] Proper preparation of stock solutions is a critical first step for ensuring accuracy and reproducibility in experimental assays, such as those evaluating antiviral efficacy or mechanisms of action. This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of this compound.
Physicochemical and Bioactivity Data
A summary of the essential quantitative data for this compound is presented in the table below for quick reference. This information is crucial for accurate calculations and solution preparation.
| Parameter | Value | Reference |
| Synonyms | This compound, compound 74, CHEMBL4777866, HY-147552, CS-0513840 | [] |
| CAS Number | 2416971-32-7 | [] |
| Molecular Formula | C₁₃H₁₂Cl₃N₅OS | [] |
| Molecular Weight | 392.69 g/mol | [] |
| Purity | ≥98% (HPLC) | [] |
| Appearance | Solid powder | [] |
| Solubility | 10 mM in DMSO | [] |
| EC₅₀ (LTR, HEK293 cells) | 80 nM | [][2] |
| EC₅₀ (CMV, HEK293 cells) | 70 nM | [][2] |
| CC₅₀ (HepG2 cells) | 40 nM | [][2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
1. Materials and Equipment
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.7% purity
-
Microcentrifuge tubes (sterile, polypropylene)
-
Pipettors and sterile pipette tips (calibrated)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
2. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for the compound and for DMSO before beginning work.
3. Step-by-Step Procedure
3.1. Calculation of Mass
To prepare a 10 mM stock solution, the required mass of this compound must be calculated based on the desired final volume. The molecular weight is 392.69 g/mol .[]
-
Formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL (0.001 L) of 10 mM (0.01 M) stock: Mass (mg) = 0.01 mol/L * 0.001 L * 392.69 g/mol * 1000 mg/g = 3.9269 mg
3.2. Weighing the Compound
-
Place a sterile microcentrifuge tube on the analytical balance and tare the weight.
-
Carefully weigh out the calculated mass (e.g., 3.93 mg) of this compound powder directly into the tube.
3.3. Dissolution
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For the example above, add 1.0 mL of DMSO.
-
Cap the tube securely.
-
Vortex the solution for 1-2 minutes or until the solid powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
3.4. Aliquoting and Storage
-
To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -20°C for long-term storage.[]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Stock solution preparation workflow.
References
Application Notes and Protocols: MTT Assay for the Evaluation of HIV-1 Inhibitor-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and proliferation.[1] The principle of the assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[1] This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of a novel compound, designated "HIV-1 inhibitor-35," on a relevant cell line. In the context of antiviral drug discovery, assessing the cytotoxicity of a compound is a critical step to determine its therapeutic index—the ratio between its toxicity to host cells and its antiviral activity.[3]
Principle of the MTT Assay
Living cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT reagent to formazan, an insoluble purple product.[2] These formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[2] A higher absorbance reading indicates a greater number of viable, metabolically active cells. Conversely, a decrease in absorbance is indicative of reduced cell viability due to the cytotoxic effects of the tested compound.
Application in HIV-1 Inhibitor Screening
In the development of antiviral agents like HIV-1 inhibitors, it is crucial to ensure that the compound's inhibitory effect on the virus is not a result of general toxicity to the host cells.[4][5] The MTT assay is therefore an essential tool for determining the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[3] This value, in conjunction with the 50% effective inhibitory concentration (IC50) against the virus, is used to calculate the selectivity index (SI = CC50/IC50), a key parameter for evaluating the potential of an antiviral drug candidate.[3] A higher SI value is desirable as it indicates greater selectivity of the compound for the virus with minimal host cell toxicity.[3]
Experimental Protocol
This protocol outlines the steps for determining the cytotoxicity of this compound on a CD4+ T-cell line (e.g., CEM-CCRF) using the MTT assay.
Materials:
-
CD4+ T-cell line (e.g., CEM-CCRF)
-
This compound (stock solution of known concentration)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics)
-
MTT solution (5 mg/mL in sterile PBS), stored at -20°C in the dark[1]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution)[2]
-
Sterile 96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cell control" (cells with medium only) and "blank control" (medium only).
-
-
Compound Dilution and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM in two-fold or ten-fold serial dilutions.
-
Add 100 µL of each inhibitor dilution to the corresponding wells in triplicate.
-
For the "cell control" wells, add 100 µL of complete culture medium.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time can be optimized depending on the cell line's doubling time.
-
-
MTT Addition:
-
After the incubation period, carefully add 20 µL of the 5 mg/mL MTT solution to each well, including the control wells.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Formazan Solubilization:
-
After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percentage Cell Viability:
-
The percentage of cell viability is calculated relative to the cell control (untreated cells), which is considered 100% viable.
-
% Cell Viability = (Absorbance of treated cells / Absorbance of cell control) x 100
-
-
Determine CC50:
-
Plot the percentage of cell viability against the concentration of this compound on a logarithmic scale.
-
The CC50 value is the concentration of the inhibitor that results in a 50% reduction in cell viability. This can be determined from the dose-response curve.
-
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from the MTT assay for this compound.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Cell Control) | 1.250 | 0.085 | 100% |
| 0.1 | 1.235 | 0.079 | 98.8% |
| 1 | 1.150 | 0.065 | 92.0% |
| 10 | 0.875 | 0.051 | 70.0% |
| 50 | 0.610 | 0.042 | 48.8% |
| 100 | 0.350 | 0.030 | 28.0% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
MTT Assay Experimental Workflow
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.
HIV-1 Entry and Inhibition Signaling Pathway
Caption: Simplified signaling pathway of HIV-1 entry and its inhibition by an entry inhibitor class compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Long-Term Storage of HIV-1 Inhibitor-35: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The long-term stability of therapeutic candidates is a critical factor in drug development, ensuring the integrity and efficacy of the compound throughout its lifecycle. This document provides detailed application notes and protocols for the long-term storage of "HIV-1 inhibitor-35." As specific storage conditions and stability data for a compound explicitly named "this compound" are not publicly available in the current scientific literature, this guide offers a comprehensive framework based on best practices for the storage of small-molecule HIV-1 inhibitors. The protocols outlined below are designed to ensure the chemical and physical stability of the inhibitor, and to provide a methodology for establishing optimal storage conditions through stability testing.
Introduction
"this compound" has been noted for its potent activity against multidrug-resistant clinical isolates and its favorable profile for central nervous system penetration. To ensure the reliability and reproducibility of research and development activities involving this compound, establishing standardized long-term storage conditions is paramount. The following sections detail recommended storage conditions, protocols for stability assessment, and potential degradation pathways for similar classes of HIV-1 inhibitors.
Recommended Long-Term Storage Conditions
In the absence of specific data for "this compound," the following general conditions are recommended for the storage of small-molecule organic compounds, particularly those with therapeutic potential. These conditions are designed to minimize degradation from environmental factors such as temperature, light, and moisture.
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of chemical degradation and microbial growth. -80°C is preferred for very long-term storage (years). |
| Form | Solid (lyophilized powder) | Increases stability by reducing molecular mobility and the potential for hydrolytic degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidative degradation. |
| Container | Amber glass vials with airtight seals | Protects from light-induced degradation and prevents moisture ingress. |
| Desiccation | Store with a desiccant | Minimizes exposure to moisture, which can lead to hydrolysis. |
| Aliquoting | Store in single-use aliquots | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture. |
Experimental Protocols for Stability Assessment
To determine the specific optimal long-term storage conditions for "this compound," a comprehensive stability testing program should be implemented. The following protocols outline the key experiments required.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable organic solvent
-
Temperature and humidity-controlled chambers
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of the inhibitor in 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the inhibitor in 0.1 N NaOH and incubate under the same conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the inhibitor in a solution of 3% H₂O₂ and incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid inhibitor to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled oven.
-
Photostability: Expose the solid inhibitor and a solution of the inhibitor to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
Protocol for Long-Term Stability Testing
Objective: To evaluate the stability of this compound under recommended long-term storage conditions.
Materials:
-
Multiple batches of this compound
-
Storage containers (amber glass vials)
-
Controlled storage chambers (-20°C and -80°C)
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the inhibitor in its solid form in the recommended storage containers.
-
Storage: Place the samples in the controlled storage chambers.
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: At each time point, analyze the samples for purity, potency, and the presence of any degradation products using a validated stability-indicating method. Physical properties such as appearance, color, and solubility should also be assessed.
Visualization of Experimental Workflows and Potential Degradation Pathways
The following diagrams illustrate the logical flow of the stability testing process and a generalized degradation pathway for a hypothetical small-molecule inhibitor.
Caption: Workflow for establishing long-term storage conditions for this compound.
Caption: Potential degradation pathways for a small-molecule HIV-1 inhibitor.
Conclusion
While specific long-term storage conditions for "this compound" are not yet defined in the public domain, the general guidelines and experimental protocols provided in this document offer a robust framework for ensuring the stability and integrity of this promising therapeutic candidate. Adherence to these recommendations and the implementation of a thorough stability testing program will be critical for the successful development and clinical translation of this compound. Researchers are strongly encouraged to perform their own stability studies to determine the optimal storage conditions for their specific batches and formulations of the inhibitor.
Application Notes and Protocols: HIV-1 Inhibitor-35 for Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-35 is a novel experimental compound demonstrating potent inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). These application notes provide a comprehensive overview of its preclinical profile and detailed protocols for its evaluation in combination therapy studies. The primary rationale for combining anti-HIV-1 agents is to achieve more complete viral suppression, limit the emergence of drug-resistant variants, and provide more effective treatment options.[1] Combination therapy has been the cornerstone of successful HIV-1 treatment since 1996.[2] This document is intended to guide researchers in the effective design and execution of experiments to assess the synergistic potential of this compound with other antiretroviral drugs.
Preclinical Data Summary
This compound is a potent, selective, non-peptidic small molecule inhibitor of the HIV-1 capsid protein. By binding to a conserved pocket at the interface of capsid monomers, it disrupts the delicate balance of capsid stability, interfering with both early and late stages of the viral life cycle.[3] Preclinical studies have demonstrated its broad-spectrum activity against various HIV-1 clades and its high genetic barrier to resistance.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Virus Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| MT-4 | HIV-1 IIIB | 0.85 ± 0.12 | > 50 | > 58,823 |
| CEM-SS | HIV-1 RF | 1.12 ± 0.21 | > 50 | > 44,642 |
| PBMCs | HIV-1 BaL (R5) | 1.54 ± 0.35 | > 50 | > 32,467 |
| PBMCs | HIV-1 NL4-3 (X4) | 0.98 ± 0.19 | > 50 | > 51,020 |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Synergistic Antiviral Activity of this compound in Combination with Approved Antiretroviral Drugs
| Combination with this compound | Drug Class | Combination Index (CI) at EC₅₀ | Interpretation |
| Zidovudine (AZT) | NRTI | 0.65 | Synergy |
| Tenofovir (TFV) | NRTI | 0.72 | Synergy |
| Efavirenz (EFV) | NNRTI | 0.58 | Synergy |
| Darunavir (DRV) | PI | 0.45 | Strong Synergy |
| Raltegravir (RAL) | INSTI | 0.51 | Synergy |
| Maraviroc (MVC) | Entry Inhibitor | 0.78 | Synergy |
Combination Index (CI) was calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Signaling Pathways and Experimental Workflows
Caption: HIV-1 life cycle and targets of antiretroviral drugs.
Caption: Experimental workflow for combination therapy studies.
Caption: Interpretation of Combination Index (CI) values.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxicity of this compound.
Materials:
-
Target cells (e.g., MT-4, CEM-SS, or PBMCs)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a "cells only" control (no drug) and a "medium only" control (no cells).
-
Incubate the plate for the duration of the antiviral assay (e.g., 5 days) at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
Objective: To determine the antiviral efficacy of this compound.
Materials:
-
Target cells (e.g., PBMCs activated with PHA and IL-2)
-
HIV-1 stock (e.g., HIV-1 BaL)
-
Complete culture medium
-
This compound stock solution
-
96-well microtiter plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Seed activated PBMCs in a 96-well plate at 2 x 10⁵ cells/well.
-
Prepare serial dilutions of this compound.
-
Pre-incubate cells with the drug dilutions for 2 hours at 37°C.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plate for 7 days at 37°C in a 5% CO₂ incubator.
-
On day 7, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 3: Drug Combination and Synergy Analysis
Objective: To evaluate the synergistic, additive, or antagonistic effect of this compound in combination with other antiretroviral drugs.
Materials:
-
All materials listed in Protocol 2.
-
Second antiretroviral drug (e.g., Zidovudine).
-
Synergy analysis software (e.g., CompuSyn or similar).
Procedure:
-
Prepare serial dilutions of this compound and the second drug, both alone and in combination at a constant ratio (e.g., based on their individual EC₅₀ values).
-
Perform the anti-HIV-1 activity assay as described in Protocol 2, including wells for each drug alone and for the combinations.
-
After determining the level of viral inhibition for each condition, use synergy analysis software to calculate the Combination Index (CI).
-
The software will generate CI values at different effect levels (e.g., EC₅₀, EC₇₅, EC₉₀).
-
Interpret the CI values as described in the diagram above to determine the nature of the drug interaction.
Conclusion
This compound represents a promising new agent for the treatment of HIV-1 infection. Its unique mechanism of action as a capsid inhibitor makes it an excellent candidate for use in combination therapy. The protocols outlined in this document provide a framework for the systematic evaluation of its synergistic potential with existing antiretroviral agents. Such studies are crucial for the rational design of novel, more potent, and resistance-sparing treatment regimens for individuals living with HIV-1. The successful application of combination therapy has been a landmark in the management of HIV-1, dramatically improving patient outcomes.[4] Further investigation into combinations including this compound is warranted.
References
- 1. Combination therapy: more effective control of HIV type 1? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-drug regimens for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial Approaches to the Prevention and Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application of HIV-1 Inhibitor-35 in Primary Cell Lines: Application Notes and Protocols
Disclaimer: The term "HIV-1 inhibitor-35" is not a standardized nomenclature for a single, specific compound in publicly available scientific literature. It may refer to several research compounds where "35" is a descriptor. This document focuses on two such compounds identified from the literature: (s4dU)35 , a 35-mer 4-thio-deoxyuridylate oligonucleotide, and TLT35 , a chimeric protein-based fusion inhibitor containing a 35-mer linker.
These notes and protocols are intended for researchers, scientists, and drug development professionals working with HIV-1 in primary human cell lines.
Part 1: (s4dU)35 - A Dual-Action HIV-1 Entry and Reverse Transcriptase Inhibitor
Application Notes
(s4dU)35 is a 35-mer oligonucleotide of 4-thio-deoxyuridylate that demonstrates a potent dual mechanism of action against HIV-1.[1][2] It acts as both a reverse transcriptase inhibitor and a viral entry inhibitor by preventing virus attachment to the host cell.[1]
Mechanism of Action:
(s4dU)35 exhibits its antiviral properties through two distinct mechanisms:
-
Inhibition of Reverse Transcriptase: As an oligonucleotide, (s4dU)35 can competitively inhibit the HIV-1 reverse transcriptase enzyme, which is essential for converting the viral RNA genome into DNA.[2]
-
Inhibition of Viral Entry: The primary mechanism in a physiological system is the prevention of viral attachment to the host cell.[1] (s4dU)35 preferentially binds to the CD4 receptor on the surface of T-cells, which is the primary receptor for HIV-1.[1] This binding blocks the subsequent interaction of the viral envelope glycoprotein (B1211001) gp120 with CD4, a critical first step for viral entry.[1][3] Confocal laser scanning microscopy has shown that (s4dU)35 does not penetrate the cell but co-localizes with thioredoxin on the cell surface.[1]
Caption: Mechanism of (s4dU)35 as an HIV-1 entry inhibitor.
Data Presentation
The inhibitory activity of (s4dU)35 has been quantified against various HIV-1 strains. The following table summarizes the reported 50% inhibitory concentrations (IC50).
| Inhibitory Action | HIV-1 Strains | IC50 (µg/mL) | Reference |
| Virus Attachment | Not specified | 0.002 - 0.003 | [1] |
| Overall Inhibition | Single and multi-drug resistant strains | 0.8 - 25.4 | [1] |
Part 2: TLT35 - A Chimeric HIV-1 Fusion Inhibitor
Application Notes
TLT35 is a novel chimeric protein-based HIV-1 fusion inhibitor. It is engineered by coupling two other fusion inhibitors, T20 and T1144, using a flexible 35-mer linker.[4] This design enhances its potency, stability, and resistance profile compared to first-generation fusion inhibitors like T20 (enfuvirtide).[4]
Mechanism of Action:
HIV-1 entry into a host cell culminates in the fusion of the viral and cellular membranes. This process is mediated by the viral glycoprotein gp41. After gp120 binds to CD4 and a coreceptor (CCR5 or CXCR4), gp41 undergoes a conformational change, forming a six-helix bundle that brings the two membranes together.[3][5]
TLT35 targets this process by binding to the N-terminal heptad repeat of gp41, thereby blocking the formation of the six-helix bundle core.[4] This action effectively halts the fusion process, preventing the release of the viral capsid into the host cell's cytoplasm. TLT35 has shown potent activity against a broad range of HIV-1 strains, including those resistant to T20.[4]
Caption: Mechanism of TLT35 as an HIV-1 fusion inhibitor.
Data Presentation
TLT35 has demonstrated low nanomolar activity against various laboratory-adapted and primary HIV-1 isolates.
| Inhibitor | Activity Against | Potency | Reference |
| TLT35 | Laboratory-adapted strains (X4 or R5) | Low nM | [4] |
| TLT35 | T20-resistant variants | Low nM | [4] |
| TLT35 | Primary HIV-1 isolates (Clades A-G, Group O) | Low nM | [4] |
Experimental Protocols for Inhibitor Testing in Primary Cell Lines
The following protocols provide a general framework for testing the efficacy of HIV-1 inhibitors like (s4dU)35 and TLT35 in primary human peripheral blood mononuclear cells (PBMCs) and isolated CD4+ T-cells.
Protocol 1: Isolation and Culture of Primary Human PBMCs and CD4+ T-Cells
Materials:
-
Whole blood from healthy donors in sodium heparin tubes.
-
Ficoll-Paque or Lymphocyte Separation Medium (LSM).
-
Phosphate-buffered saline (PBS).
-
RPMI-1640 medium.
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution.
-
L-glutamine.
-
Phytohemagglutinin-P (PHA-P).
-
Human Interleukin-2 (IL-2).
-
CD4+ T-cell isolation kit (e.g., RosetteSep or magnetic bead-based negative selection).
Procedure:
-
PBMC Isolation: a. Dilute whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs. e. Wash the collected PBMCs twice with PBS by centrifugation at 250 x g for 10 minutes. f. Resuspend the PBMC pellet in complete RPMI medium (RPMI-1640 with 10% FBS, 1% Pen-Strep, and 2 mM L-glutamine).
-
CD4+ T-Cell Isolation (Optional, for a more purified cell population): a. Follow the manufacturer's instructions for the CD4+ T-cell isolation kit. Negative selection methods are preferred to avoid unwanted cell activation.
-
T-Cell Activation and Culture: a. Resuspend PBMCs or isolated CD4+ T-cells at a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium. b. Stimulate the cells with PHA-P (e.g., 5 µg/mL) for 48-72 hours. c. After stimulation, wash the cells and resuspend them in complete RPMI medium supplemented with human IL-2 (e.g., 20 U/mL). Maintain the cell culture by changing the medium every 2-3 days.
Protocol 2: HIV-1 Inhibition Assay in Primary CD4+ T-Cells
This protocol is designed to determine the IC50 of an inhibitor against a specific HIV-1 strain.
Materials:
-
Activated primary CD4+ T-cells (from Protocol 1).
-
Cell-free stock of a primary HIV-1 isolate of known titer (TCID50).
-
HIV-1 inhibitor ((s4dU)35 or TLT35) stock solution.
-
96-well U-bottom culture plates.
-
p24 antigen ELISA kit.
Procedure:
-
Assay Setup: a. Prepare serial dilutions of the inhibitor ((s4dU)35 or TLT35) in IL-2 supplemented complete RPMI medium in a 96-well plate. Include a "no inhibitor" control (virus control). b. Add a standardized amount of HIV-1 virus stock (e.g., 100 TCID50) to each well containing the diluted inhibitor. c. For entry/attachment inhibitors like (s4dU)35: Pre-incubate the cells with the inhibitor for 1 hour at 37°C before adding the virus. d. For fusion inhibitors like TLT35: The inhibitor can be added simultaneously with the virus to the cells. e. Incubate the virus-inhibitor mixture for 1 hour at 37°C.
-
Infection of Primary Cells: a. Add activated CD4+ T-cells to each well at a concentration of 1 x 10^5 cells/well. b. The final culture volume should be approximately 200 µL. c. Include "cells only" wells as a negative control. d. Incubate the plate at 37°C in a 5% CO2 incubator.
-
Assay Readout: a. After 3-7 days of culture, carefully collect the culture supernatant from each well. b. Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of viral inhibition for each inhibitor concentration relative to the virus control wells (0% inhibition). b. Plot the percentage of inhibition against the inhibitor concentration (log scale). c. Determine the IC50 value, which is the concentration of the inhibitor that reduces p24 production by 50%, using non-linear regression analysis.
Mandatory Visualizations
Caption: Workflow for HIV-1 inhibition assay in primary CD4+ T-cells.
References
- 1. Potent inhibition of HIV-1 entry by (s4dU)35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (s4dU)35: a novel, highly potent oligonucleotide inhibitor of the human immunodeficiency virus type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 4. A novel chimeric protein-based HIV-1 fusion inhibitor targeting gp41 glycoprotein with high potency and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approaches for Identification of HIV-1 Entry Inhibitors Targeting gp41 Pocket [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of HIV-1 Inhibitor-(s4dU)35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral therapies to combat drug resistance and improve treatment outcomes. High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. This document provides detailed application notes and protocols for the use of a potent HIV-1 inhibitor, (s4dU)35, in HTS assays. (s4dU)35 is a 35-mer of 4-thio-deoxyuridylate that has demonstrated potent activity against both single and multi-drug resistant HIV strains.[1] Its primary mechanism of action is the inhibition of viral entry, a key step in the HIV-1 lifecycle.[1]
Mechanism of Action of (s4dU)35
(s4dU)35 exerts its antiviral effect by targeting the initial stage of HIV-1 infection: viral entry into the host cell.[1] It functions as an attachment inhibitor by preferentially binding to the CD4 receptor on the surface of host T-cells.[1] This binding prevents the HIV-1 envelope glycoprotein (B1211001) gp120 from interacting with the CD4 receptor, which is the first step required for the virus to enter the cell.[2][3] By blocking this interaction, (s4dU)35 effectively neutralizes the virus before it can establish infection.[1] Additionally, (s4dU)35 has been reported to exhibit anti-reverse transcriptase activity, although its primary and most potent effect is at the entry stage.[1]
Data Presentation
The efficacy of (s4dU)35 has been quantified through in vitro studies, demonstrating its potent inhibitory activity against various HIV-1 strains. The following table summarizes the reported 50% inhibitory concentrations (IC50).
| Parameter | Value | Description |
| IC50 (Anti-HIV-1 activity) | 0.8 - 25.4 µg/ml | 50% inhibitory concentration against single and multi-drug resistant HIV-1 strains.[1] |
| IC50 (Virus Attachment) | 0.002 - 0.003 µg/ml | 50% inhibitory concentration for preventing virus attachment to the host cell.[1] |
For high-throughput screening, assay quality and robustness are monitored using statistical parameters such as the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
| Parameter | Typical Value | Description |
| Z'-Factor | > 0.5 | A measure of the statistical effect size, indicating the separation between positive and negative controls.[4] |
| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the signal from the uninhibited control to the background signal. |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the assay signal. |
Experimental Protocols
The following is a detailed protocol for a cell-based high-throughput screening assay to identify and characterize HIV-1 entry inhibitors. This assay utilizes a genetically engineered cell line that expresses the necessary HIV-1 receptors and contains a reporter gene (e.g., luciferase) that is activated upon successful viral infection.
Cell-Based HIV-1 Entry Assay (Pseudovirus Reporter Assay)
This protocol is adapted from methodologies used for screening HIV-1 inhibitors in a BSL-2 environment.[4][5]
1. Materials and Reagents:
-
Cell Line: HEK293T cells stably expressing CD4 and CCR5/CXCR4.
-
Pseudovirus: HIV-1 Env-pseudotyped virus carrying a luciferase reporter gene.
-
Control Inhibitor: (s4dU)35 or another known HIV-1 entry inhibitor (e.g., T20).
-
Test Compounds: Library of small molecules to be screened.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Assay Plates: 384-well white, solid-bottom cell culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-Glo™).
-
Plate Reader: Luminometer capable of reading 384-well plates.
-
Dimethyl Sulfoxide (DMSO): For compound dilution.
2. Experimental Workflow:
3. Step-by-Step Protocol:
-
Cell Seeding:
-
Culture HEK293T-CD4-CCR5/CXCR4 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to a concentration of 1 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of test compounds and control inhibitor in DMSO.
-
Perform serial dilutions of the compounds in DMSO, and then further dilute in culture medium to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.
-
Add 5 µL of the diluted compounds or controls (positive control: (s4dU)35; negative control: medium with DMSO) to the appropriate wells of the cell plate.
-
-
Virus Addition:
-
Thaw the HIV-1 Env-pseudotyped luciferase virus stock on ice.
-
Dilute the virus in culture medium to a predetermined optimal concentration (determined by titration to give a high signal-to-background ratio).
-
Add 20 µL of the diluted virus to each well of the assay plate.
-
-
Incubation:
-
Seal the plate and incubate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes in the dark to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
4. Data Analysis:
-
Percentage Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_background) / (RLU_negative_control - RLU_background)) where RLU is the Relative Light Units.
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Z'-Factor Calculation: Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| where SD is the standard deviation.
Conclusion
The application of high-throughput screening is indispensable for the discovery of novel HIV-1 inhibitors. The potent entry inhibitor (s4dU)35 serves as an excellent tool and control compound for HTS campaigns aimed at identifying new molecules that target the initial and critical step of HIV-1 infection. The detailed protocol provided herein offers a robust and reliable method for screening large compound libraries, facilitating the identification of promising lead candidates for further development into next-generation antiretroviral drugs. This approach, which focuses on a well-defined viral target, can significantly accelerate the drug discovery pipeline in the ongoing effort to combat HIV/AIDS.
References
- 1. Potent inhibition of HIV-1 entry by (s4dU)35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 3. youtube.com [youtube.com]
- 4. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
Application Notes and Protocols for HIV-1 Inhibitor-35 in Viral Life Cycle Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HIV-1 inhibitor-35, also known as (s4dU)35, for investigating key stages of the HIV-1 life cycle. This document outlines the inhibitor's dual-action mechanism, presents its quantitative efficacy, and offers detailed protocols for its application in experimental settings.
Introduction to this compound
This compound is a 35-mer of 4-thio-deoxyuridylate that demonstrates a potent dual mechanism of action against the Human Immunodeficiency Virus 1 (HIV-1). It functions as both a reverse transcriptase inhibitor and a viral entry inhibitor, making it a valuable tool for dissecting the early stages of the viral life cycle. Its ability to target two distinct processes provides a unique opportunity to study viral entry and subsequent reverse transcription in a coordinated manner.
Mechanism of Action
This compound exerts its antiviral effects through two primary mechanisms:
-
Inhibition of Viral Entry: The inhibitor potently blocks the entry of HIV-1 into host cells by binding to the CD4 receptor on the surface of target cells.[1] This interaction prevents the initial attachment of the viral envelope glycoprotein (B1211001) gp120 to the host cell, a critical first step in the infection process.
-
Inhibition of Reverse Transcriptase: The compound also exhibits anti-reverse transcriptase (RT) activity, interfering with the conversion of the viral RNA genome into double-stranded DNA.[1] This inhibition halts a crucial step in the viral replication cycle that is necessary for the integration of the viral genome into the host cell's DNA.
Quantitative Data Presentation
The efficacy of this compound has been quantified against various HIV-1 strains, including those with resistance to single and multiple drugs. The following tables summarize the reported 50% inhibitory concentrations (IC50).
Table 1: Inhibition of HIV-1 Entry (Virus Attachment)
| HIV-1 Strain | IC50 (µg/mL) |
| Various Strains | 0.002 - 0.003 |
Data sourced from in vitro studies.[1]
Table 2: Inhibition of HIV-1 Reverse Transcriptase
| HIV-1 Strain | IC50 (µg/mL) |
| Single and Multi-drug Resistant Strains | 0.8 - 25.4 |
Data sourced from in vitro studies.[1]
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
Protocol 1: HIV-1 Entry Inhibition Assay using TZM-bl Reporter Cells
This assay quantifies the ability of this compound to block viral entry. TZM-bl cells are HeLa cells that express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene.
Materials:
-
TZM-bl cells
-
This compound (s4dU)35
-
Cell-free HIV-1 virus stock (e.g., HIV-1 NL4-3)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well clear bottom white plates
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the TZM-bl cells with the different concentrations of this compound for 1 hour at 37°C.
-
Add HIV-1 virus stock (at a pre-determined optimal concentration) to each well in the presence of DEAE-Dextran. Include virus-only (positive control) and cells-only (negative control) wells.
-
Incubate the plates for 48 hours at 37°C, 5% CO2.
-
After incubation, remove the culture medium and add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control and determine the IC50 value.
Protocol 2: Quantification of HIV-1 Reverse Transcription Products by qPCR
This protocol measures the effect of this compound on the synthesis of viral DNA by reverse transcriptase.
Materials:
-
CD4+ T-cell line (e.g., Jurkat) or Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (s4dU)35
-
HIV-1 virus stock
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
DNA extraction kit
-
Primers and probe specific for a conserved region of the HIV-1 genome (e.g., Gag or LTR)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Pre-treat CD4+ T-cells with various concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with HIV-1 virus stock.
-
At a specific time point post-infection (e.g., 6-24 hours), harvest the cells.
-
Extract total DNA from the cells using a DNA extraction kit.
-
Perform qPCR using primers and a probe specific for HIV-1 DNA. Use a standard curve of a plasmid containing the target HIV-1 sequence for absolute quantification.
-
Normalize the amount of HIV-1 DNA to a housekeeping gene (e.g., GAPDH or CCR5) to account for variations in cell number.
-
Calculate the percentage of inhibition of reverse transcription for each inhibitor concentration.
Protocol 3: Confocal Laser Scanning Microscopy for Inhibitor Localization
This protocol visualizes the localization of a fluorescently labeled version of this compound in relation to the host cell membrane.
Materials:
-
Fluorescently labeled this compound
-
CD4+ T-cells
-
Poly-L-lysine coated coverslips
-
Paraformaldehyde (PFA)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Cell membrane stain (e.g., Wheat Germ Agglutinin conjugated to a fluorophore)
-
Confocal microscope
Procedure:
-
Seed CD4+ T-cells on poly-L-lysine coated coverslips.
-
Treat the cells with the fluorescently labeled this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with PBS to remove unbound inhibitor.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Stain the cell membrane and nucleus with the appropriate fluorescent dyes.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope, acquiring images in the channels corresponding to the inhibitor, cell membrane, and nucleus.
-
Analyze the images to determine the co-localization of the inhibitor with the cell surface.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: HIV-1 entry inhibition by this compound.
Caption: Inhibition of reverse transcription by this compound.
Caption: Workflow for assessing this compound activity.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HIV-1 Inhibitor-35 Solubility
Disclaimer: As of our latest update, "HIV-1 Inhibitor-35" is not a publicly documented compound. Therefore, this technical support center provides a generalized guide for troubleshooting the insolubility of novel, poorly water-soluble small molecule inhibitors for experimental use. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering solubility challenges with experimental compounds.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound, and it won't dissolve in my aqueous buffer. What is the first thing I should do?
A1: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for initial testing due to its strong solubilizing power for a wide range of organic molecules.[1][2] From this stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to not affect the biological system.[2]
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do next?
A2: This is a common issue indicating that the compound's solubility limit in the final aqueous medium is being exceeded. You can try several strategies:
-
Lower the final concentration: Determine if your experiment can be performed at a lower, soluble concentration of the inhibitor.
-
Test alternative solvents: Prepare stock solutions in other water-miscible organic solvents like ethanol, methanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[1][3] The optimal solvent depends on the inhibitor's specific chemical properties.
-
Use a co-solvent system: A mixture of solvents can sometimes enhance solubility better than a single solvent.[1][3]
-
Investigate formulation strategies: If simple solvent systems fail, you may need to explore more advanced formulation techniques like using surfactants, cyclodextrins, or pH modification.[1][4]
Q3: Can I heat the solution or use sonication to help dissolve the inhibitor?
A3: Yes, gentle heating and sonication can be effective methods to increase the rate of dissolution. However, use these methods with caution. Prolonged exposure to high temperatures can degrade thermally sensitive compounds. Always check the compound's stability information. Sonication is generally a safe method to break up compound aggregates and facilitate dissolution.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of ionizable compounds can be highly dependent on pH.[1] For weakly acidic or basic compounds, adjusting the pH of the buffer can significantly increase solubility by converting the molecule into its more soluble ionized (salt) form.[1][5] It is important to first determine if the inhibitor has ionizable functional groups and its pKa. The pH should be adjusted to a range where the compound is ionized, but the pH must also be compatible with your experimental assay conditions.[1]
Q5: Are there advanced formulation strategies for very challenging compounds?
A5: Yes, for compounds with very low aqueous solubility, several advanced formulation techniques can be employed, especially for in vivo studies. These include:
-
Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve wettability and dissolution.[4][6][7]
-
Inclusion complexes: Using cyclodextrins to encapsulate the hydrophobic drug molecule can significantly enhance its aqueous solubility.[1][8]
-
Lipid-based formulations: For highly lipophilic compounds, formulating them in oils, surfactants, and co-solvents can improve absorption and bioavailability.[1]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to enhanced dissolution rates.[7][9]
Troubleshooting Guide
This section provides a systematic approach to addressing solubility issues with this compound.
Tier 1: Initial Solubility Screening
The first step is to identify a suitable solvent for creating a high-concentration stock solution.
Objective: To determine the solubility of this compound in common laboratory solvents.
Data Summary:
| Solvent | Category | Solubility (mg/mL) at 25°C | Notes |
| Water | Aqueous | < 0.01 | Practically Insoluble |
| PBS (pH 7.4) | Aqueous Buffer | < 0.01 | Practically Insoluble |
| DMSO | Polar Aprotic | > 50 | Recommended for primary stock |
| DMF | Polar Aprotic | > 50 | Alternative to DMSO |
| Ethanol | Polar Protic | ~5 | Moderate solubility |
| Methanol | Polar Protic | ~2 | Lower solubility |
| Propylene Glycol | Co-solvent | ~10 | Useful for formulations |
| PEG 400 | Co-solvent | ~15 | Useful for formulations |
Note: This data is hypothetical and should be determined experimentally for the specific inhibitor.
Tier 2: Addressing Precipitation Upon Dilution
If the compound precipitates when diluted from the organic stock into an aqueous buffer, use the following workflow.
Tier 3: Advanced Solubilization Strategies
For compounds that remain insoluble with simple solvent adjustments, more advanced techniques are necessary.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer by diluting a high-concentration DMSO stock.
Materials:
-
This compound
-
DMSO (Anhydrous)
-
Aqueous Buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent)
-
Plate reader with pathlength correction
-
Multichannel pipette
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In the 96-well plate, perform a serial dilution of the DMSO stock into the aqueous buffer. For example, add 2 µL of the 10 mM stock to 198 µL of buffer to achieve a 100 µM final concentration with 1% DMSO. Continue this dilution series.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 650 nm) to detect precipitation.
-
Analysis: The highest concentration that remains clear (no significant increase in turbidity compared to the vehicle control) is considered the kinetic solubility limit under these conditions.
Protocol 2: Stock Solution Preparation with a Co-Solvent
Objective: To prepare a stable, high-concentration stock solution using a co-solvent system for improved solubility upon aqueous dilution.
Materials:
-
This compound
-
DMSO
-
PEG 400 (Polyethylene glycol 400)
-
Vortex mixer
-
Sonicator
Methodology:
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Prepare Co-Solvent Mixture: Prepare a 1:1 (v/v) mixture of DMSO and PEG 400.
-
Dissolution: Add the co-solvent mixture to the weighed compound to achieve the desired final concentration (e.g., 10 mg/mL).
-
Mix Thoroughly: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes, or until the solution becomes clear. Avoid overheating.
-
Storage: Store the final stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Validation: Before use, test the dilution of this new stock solution in your final assay buffer to confirm that precipitation does not occur at the desired working concentration.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. [PDF] Solid Dispersion Technology for Improving the Solubility of Antiviral Drugs | Semantic Scholar [semanticscholar.org]
- 7. Enhanced dissolution of poorly soluble antiviral drugs from nanoparticles of cellulose acetate based solid dispersion matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HIV-1 Inhibitor-35 Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of HIV-1 inhibitors, with a specific focus on a compound analogous to HIV-1 inhibitor-35, a potent entry and reverse transcriptase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an inhibitor like this compound?
A1: Based on available data for similar compounds, this compound likely functions as an entry inhibitor, preventing the virus from binding to host cells. It may also exhibit secondary activity as a reverse transcriptase inhibitor, hindering the conversion of viral RNA to DNA.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration should be determined by performing a dose-response assay to calculate the half-maximal inhibitory concentration (IC50). This is the concentration at which the inhibitor reduces viral activity by 50%. It is also crucial to assess the inhibitor's cytotoxicity to ensure that the effective concentration is not toxic to the host cells.
Q3: What cell lines are appropriate for testing the efficacy of this compound?
A3: TZM-bl cells are a common choice as they are engineered to express CD4, CCR5, and CXCR4, and contain Tat-responsive luciferase and beta-galactosidase reporter genes, allowing for straightforward quantification of HIV-1 entry. Other suitable cell lines include CEM-SS cells and peripheral blood mononuclear cells (PBMCs) for a more physiologically relevant model.
Q4: How can I measure the efficacy of this compound in my cell culture?
A4: Several methods can be employed:
-
p24 Antigen Assay: This ELISA-based assay quantifies the amount of the HIV-1 p24 capsid protein in the culture supernatant, which correlates with the amount of virus.
-
Luciferase Reporter Assay: If using a reporter cell line like TZM-bl, viral entry can be quantified by measuring luciferase activity.[1][2][3][4]
-
Reverse Transcriptase (RT) Activity Assay: This assay measures the activity of the viral RT enzyme in the culture supernatant.
Q5: What is the significance of the dose-response curve slope?
A5: The slope of the dose-response curve, also known as the Hill coefficient, provides insights into the inhibitor's mechanism of action.[5][6][7] A steep slope may indicate a cooperative binding mechanism and can have a significant impact on the inhibitor's effectiveness at concentrations above the IC50.[5][6][7][8]
Troubleshooting Guide
Q1: My dose-response assay shows low potency (high IC50 value) for this compound. What could be the issue?
A1:
-
Inhibitor Degradation: Ensure the inhibitor is stored correctly and has not degraded. Prepare fresh stock solutions.
-
Incorrect Viral Titer: An excessively high viral input can overwhelm the inhibitor. Re-titer your virus stock and use a multiplicity of infection (MOI) appropriate for your assay.
-
Cell Density: High cell density can reduce the effective inhibitor-to-cell ratio. Optimize your cell seeding density.
-
Assay-Specific Issues: For p24 assays, ensure the assay is sensitive enough to detect inhibition. For luciferase assays, check for any interference of the compound with luciferase activity.
Q2: I am observing significant cytotoxicity at concentrations where the inhibitor is effective. How can I address this?
A2:
-
Determine the Cytotoxic Concentration 50 (CC50): Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the CC50.[9]
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a better safety profile. Aim for an SI of at least 10.
-
Modify Treatment Duration: Reducing the exposure time of the cells to the inhibitor might mitigate cytotoxicity while still achieving viral inhibition.
-
Consider a Different Inhibitor or Combination Therapy: If the therapeutic window is too narrow, exploring alternative inhibitors or combination therapies may be necessary.
Q3: The inhibitory effect of this compound decreases over time in my multi-round infection assay. Why is this happening?
A3:
-
Development of Drug Resistance: HIV-1 has a high mutation rate, and drug-resistant variants can emerge under selective pressure.[10][11][12]
-
Inhibitor Instability: The inhibitor may not be stable in culture medium over extended periods. Replenishing the inhibitor at regular intervals may be necessary.
-
To Investigate Resistance: Sequence the viral genome from the resistant culture to identify potential resistance mutations.[13] Perform phenotypic assays to confirm the reduced susceptibility of the mutant virus to the inhibitor.[14]
Q4: My p24 ELISA results are inconsistent. What are the common pitfalls?
A4:
-
Sample Dilution: Ensure your samples are diluted within the linear range of the assay's standard curve.[15]
-
Incomplete Viral Lysis: For cell-associated p24, ensure complete lysis of cells to release the antigen.
-
Reagent Handling: Bring all reagents to room temperature before use and ensure proper washing steps to reduce background noise.[15]
-
Contamination: Cross-contamination between wells can lead to false-positive results.[16]
Data Presentation
Table 1: Efficacy of a Hypothetical this compound Analog
| Parameter | Value | Description |
| IC50 | 15 nM | Concentration for 50% inhibition of viral replication. |
| CC50 | >10 µM | Concentration for 50% reduction in cell viability. |
| Selectivity Index (SI) | >667 | Ratio of CC50 to IC50, indicating a favorable safety profile. |
| Dose-Response Slope | 1.8 | Suggests a cooperative binding mechanism. |
Table 2: Troubleshooting IC50 Determination
| Issue | Potential Cause | Recommended Action |
| High IC50 | Inhibitor degradation | Prepare fresh stock solutions and store properly. |
| High viral input | Re-titer virus and optimize MOI. | |
| High cell density | Optimize cell seeding density. | |
| Low Selectivity Index | Inherent cytotoxicity | Reduce inhibitor exposure time; consider alternative inhibitors. |
| Variable Results | Assay variability | Ensure consistent cell passages, reagent quality, and technique. |
| Incomplete viral lysis | Optimize lysis buffer and incubation time for p24 assays. |
Experimental Protocols
1. Protocol: Determining the IC50 using a TZM-bl Luciferase Assay
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment and Infection: Add the diluted inhibitor to the cells, followed by the addition of a predetermined amount of HIV-1. Include control wells with virus only (positive control) and cells only (negative control).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50.
2. Protocol: p24 Antigen ELISA
-
Sample Collection: Collect supernatant from infected cell cultures at desired time points.
-
Coating: Coat a 96-well ELISA plate with an anti-p24 capture antibody and incubate overnight.
-
Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.
-
Sample Addition: Add diluted samples and p24 standards to the wells and incubate.
-
Detection: Add a biotinylated anti-p24 detection antibody, followed by streptavidin-HRP.
-
Substrate Addition: Add a TMB substrate and stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve from the p24 standards and calculate the p24 concentration in the samples.
3. Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells and incubate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the inhibitor concentration to determine the CC50.
Mandatory Visualizations
Caption: The HIV-1 life cycle and the targets of different classes of antiretroviral drugs.
Caption: A generalized experimental workflow for determining the efficacy of an HIV-1 inhibitor.
Caption: Simplified signaling pathway of HIV-1 entry and the inhibitory action of an entry inhibitor.
References
- 1. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Luciferase Reporter Viruses for Studying HIV Entry | Springer Nature Experiments [experiments.springernature.com]
- 3. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. A novel HIV-1 reporter virus with a membrane-bound Gaussia princeps luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response Curve Slope Sets Class-Specific Limits on Inhibitory Potential of Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Dose-response curve slope is a missing dimension in the analysis of HIV-1 drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. librarysearch.middlebury.edu [librarysearch.middlebury.edu]
- 9. Antibody-Dependent Cellular Cytotoxicity against Reactivated HIV-1-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cms.hivdb.org [cms.hivdb.org]
- 12. iasusa.org [iasusa.org]
- 13. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 14. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ablinc.com [ablinc.com]
- 16. Contamination with HIV antibody may be responsible for false positive results in specimens tested on automated platforms running HIV 4th generation assays in a region of high HIV prevalence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Cytotoxicity of HIV-1 Inhibitors in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with HIV-1 inhibitors, including the compound designated as HIV-1 inhibitor-35. Our aim is to help you achieve accurate and reproducible experimental results while maintaining optimal cell health.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cytotoxicity for HIV-1 inhibitors?
A1: HIV-1 inhibitors can induce cytotoxicity through various mechanisms, which can be either target-specific or off-target effects. Common mechanisms include:
-
Mitochondrial Dysfunction: Some inhibitors, particularly nucleoside reverse transcriptase inhibitors (NRTIs), can interfere with mitochondrial DNA polymerase, leading to decreased energy production and increased oxidative stress.[1][2]
-
Oxidative Stress: An imbalance in reactive oxygen species (ROS) can be induced by certain compounds, leading to damage of cellular components like lipids, proteins, and DNA.[3]
-
Inhibition of Cellular Proteasome: Certain HIV protease inhibitors have been shown to inhibit the cellular proteasome, which is crucial for protein degradation and cell cycle regulation.[4]
-
Apoptosis Induction: Some inhibitors can trigger programmed cell death (apoptosis) by activating caspases.[4][5]
-
Plasma Membrane Damage: High concentrations of a compound can lead to increased permeability of the plasma membrane, resulting in the leakage of intracellular components.[3]
Q2: My HIV-1 inhibitor is reported to be non-toxic, but I'm observing significant cell death. What could be the reason?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Compound Purity and Stability: The purity of your compound is critical. Impurities from synthesis or degradation products from improper storage can be cytotoxic. Ensure you have verified the purity and stored the compound under recommended conditions.
-
Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to include a vehicle control (culture medium with the same concentration of solvent) in your experiments.
-
Cell Line Sensitivity: The specific cell line you are using may have a higher sensitivity to the compound than those used in published studies. Different cell types have varying metabolic activities and expression of drug transporters that can influence susceptibility.[2]
-
Experimental Conditions: Factors such as cell density, media composition, and incubation time can all influence the observed cytotoxicity.[2][3]
Q3: How can I determine the appropriate concentration range for my HIV-1 inhibitor to minimize cytotoxicity while maintaining efficacy?
A3: A dose-response experiment is essential. This involves treating your cells with a serial dilution of the inhibitor to determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). The ratio of CC50 to EC50 is the selectivity index (SI), which is a measure of the compound's therapeutic window. An ideal inhibitor will have a high SI value.
Troubleshooting Guide: High Cytotoxicity Observed
If you are observing higher-than-expected cytotoxicity in your cell culture experiments with an HIV-1 inhibitor, follow this troubleshooting guide.
| Problem | Possible Cause | Recommended Solution |
| High cell death in all treated wells, including low concentrations. | Compound instability or contamination. | - Verify the purity of your inhibitor batch. - Prepare fresh stock solutions. - Ensure proper storage conditions (temperature, light protection). |
| Solvent toxicity. | - Titrate the concentration of your solvent (e.g., DMSO) to determine the maximum non-toxic concentration for your cell line. - Always include a vehicle control in your experimental setup. | |
| Variability in cytotoxicity across replicate wells. | Inconsistent cell seeding or pipetting errors. | - Ensure a single-cell suspension before seeding. - Standardize your pipetting technique to minimize variability. - Avoid "edge effects" in 96-well plates by not using the outermost wells for critical data points or by ensuring proper humidification.[2] |
| Cytotoxicity observed only after prolonged incubation. | Time-dependent cytotoxic effects. | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the onset of cytotoxicity. - Consider shorter exposure times if sufficient for observing the desired antiviral effect. |
| Cell line appears stressed even in control wells. | Suboptimal cell culture conditions. | - Ensure the use of appropriate culture medium, serum, and supplements. - Maintain cells at an optimal density; over-confluency or very low density can increase stress. - Regularly check for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[6][7]
Materials:
-
96-well cell culture plates
-
Your specific cell line
-
Complete cell culture medium
-
HIV-1 inhibitor stock solution
-
Vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the HIV-1 inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include wells with medium only (blank), cells with medium and vehicle (vehicle control), and untreated cells (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Co-treatment with an Antioxidant to Mitigate Oxidative Stress
If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be investigated.[3]
Procedure:
-
Follow the steps for the MTT assay as described above.
-
Prepare a set of parallel treatments where cells are co-incubated with the HIV-1 inhibitor and a non-toxic concentration of NAC (e.g., 1-5 mM).
-
Compare the cell viability in wells treated with the inhibitor alone to those co-treated with the inhibitor and NAC. A significant increase in viability in the co-treated wells suggests that oxidative stress contributes to the inhibitor's cytotoxicity.
Data Presentation
Summarize your cytotoxicity and efficacy data in a table for clear comparison and calculation of the selectivity index.
Table 1: Example Data Summary for an HIV-1 Inhibitor
| Concentration (µM) | % Cell Viability (CC50) | % Viral Inhibition (EC50) |
| 0.1 | 98 ± 4 | 15 ± 3 |
| 1 | 95 ± 5 | 52 ± 6 |
| 10 | 85 ± 6 | 95 ± 2 |
| 50 | 52 ± 7 | 98 ± 1 |
| 100 | 25 ± 4 | 99 ± 1 |
| Calculated Value | CC50 = 48 µM | EC50 = 0.9 µM |
| Selectivity Index (SI = CC50/EC50) | 53.3 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Major stages of the HIV-1 lifecycle and the points of intervention for different classes of antiretroviral inhibitors.
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical toxicity test results of a new antiviralimmune-modulator compound consisting of flavonoid molecules (COVID-19 clinical trial preliminary data) [explorationpub.com]
- 7. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Technical Support Center: Improving the Stability of HIV-1 Inhibitor-35 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with HIV-1 Inhibitor-35 in solution during experiments.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound has exceeded its aqueous solubility limit. | Decrease the final concentration of Inhibitor-35. Optimize the concentration of co-solvents like DMSO, ensuring it does not exceed levels that affect experimental results (typically <0.5%).[1] Consider using a different solvent system or formulation with excipients to improve solubility.[1] |
| pH of the buffer is not optimal for the compound's solubility. | Adjust the pH of the buffer, as the solubility of ionizable compounds can be highly pH-dependent.[1] | |
| Loss of activity over time in solution | Chemical degradation of Inhibitor-35. | Prepare fresh solutions before each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Evaluate the stability of the inhibitor in your specific experimental buffer at the working temperature. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Consider the addition of a small amount of a non-ionic surfactant like Tween-20 to the buffer, if compatible with the assay. | |
| Inconsistent experimental results | Incomplete dissolution of the compound. | Ensure complete dissolution of the solid compound in the initial stock solution. Sonication may aid in this process. Centrifuge the stock solution to pellet any undissolved material before making dilutions. |
| Degradation due to light or oxygen exposure. | Protect solutions from light by using amber vials or covering containers with aluminum foil. For oxygen-sensitive compounds, degas buffers and handle solutions under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To maintain the integrity and stability of this compound, it is recommended to store stock solutions at -80°C for long-term storage (up to 2 years) and at -20°C for shorter periods (up to 1 year).[2] It is advisable to prepare small aliquots to minimize the number of freeze-thaw cycles. For solid (powder) form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is generally acceptable, unless otherwise specified.[1]
Q2: What is the primary degradation pathway for HIV-1 protease inhibitors like Inhibitor-35?
A2: Many HIV-1 protease inhibitors are substrates for the cytochrome P450 hepatic enzyme system, particularly the isoenzyme CYP3A4, which is responsible for their metabolic degradation.[3] This metabolic instability can lead to low plasma trough levels and a short plasma half-life.[3]
Q3: How can I improve the in-solution stability of Inhibitor-35 for my experiments?
A3: Several formulation strategies can enhance the stability and solubility of HIV inhibitors. These include the use of lipid-based delivery systems, such as liposomes and solid lipid nanoparticles, which can also protect the drug from enzymatic degradation.[4][5] Amorphous solid dispersions and complexation with cyclodextrins are other effective techniques to improve solubility and stability.[4][6]
Q4: Can chemical modification of Inhibitor-35 improve its stability?
A4: Yes, computational workflows and bioisosteric replacement can be employed to design analogs of an inhibitor with improved metabolic stability.[7] By identifying the metabolic "hot spots" on the molecule, it is possible to make chemical modifications that block these degradation pathways without compromising inhibitory activity.[7]
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility
This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer.
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will generate a range of final compound concentrations.
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protecting it from light.
-
Measure Turbidity: Use a plate reader to measure the absorbance or turbidity at a wavelength of 620 nm. An increase in turbidity indicates precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear (i.e., does not show a significant increase in turbidity compared to the buffer-only control) is the approximate kinetic solubility of your compound under these conditions.[1]
Protocol 2: Evaluation of Chemical Stability in Solution
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.
-
Prepare Initial Sample (T=0): Prepare a solution of your inhibitor in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and stop degradation.[1]
-
Incubate Samples: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Collect Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and quench it as described in step 1.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated material. Transfer the supernatant to HPLC vials for analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This involves using a column and mobile phase that can separate the parent compound from its degradation products.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time to determine the degradation rate.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of various factors on the stability of this compound.
Table 1: Effect of pH on the Stability of Inhibitor-35 in Aqueous Buffer at 37°C
| pH | Half-life (hours) | % Remaining after 24 hours |
| 5.0 | 12.5 | 26.5 |
| 6.0 | 28.1 | 55.8 |
| 7.4 | 45.3 | 70.1 |
| 8.0 | 33.7 | 61.2 |
Table 2: Impact of Formulation on the Solubility and Stability of Inhibitor-35
| Formulation | Kinetic Solubility (µM) | % Remaining after 24 hours at 37°C |
| 1% DMSO in PBS | 15 | 70.1 |
| 10% Solutol HS 15 in PBS | 75 | 85.4 |
| Solid Lipid Nanoparticles | >100 | 92.3 |
| Amorphous Solid Dispersion with PVP K30 | >100 | 95.8 |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Nanodrug formulations to enhance HIV drug exposure in lymphoid tissues and cells: clinical significance and potential impact on treatment and eradication of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor using a multistep computational workflow - PMC [pmc.ncbi.nlm.nih.gov]
common experimental errors with HIV-1 inhibitor-35
Welcome to the technical support center for HIV-1 Inhibitor-35. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental procedures and to troubleshoot issues you may encounter. This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to an allosteric pocket of the HIV-1 reverse transcriptase (RT) enzyme, disrupting its catalytic activity and halting viral replication.[1]
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments with this compound.
Issue 1: High Variability in IC50/EC50 Values Between Experiments
Q: My calculated IC50 (enzyme assay) or EC50 (cell-based assay) for Inhibitor-35 varies significantly between replicate experiments. What could be the cause?
A: High variability is a common issue and can stem from several factors throughout the experimental workflow.[2] Consider the following potential sources of error:
-
Compound Stability and Handling:
-
Precipitation: this compound has low aqueous solubility. Ensure it is fully dissolved in your solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect stock solutions for any precipitate before use.
-
Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles for your stock solution, as this can affect compound integrity.[2] Aliquot the stock into single-use volumes.
-
Storage: Store the stock solution at the recommended temperature (-20°C or -80°C) and protected from light to prevent degradation.
-
-
Assay Conditions:
-
Cell Health and Density: In cell-based assays, ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density.[3] Cell viability can significantly impact results.
-
Reagent Consistency: Use fresh reagents and ensure consistent incubation times and temperatures.[3] Small variations can lead to different outcomes.
-
Biological Variability: If using primary cells like PBMCs, donor-to-donor variation is expected. Always include a reference compound (e.g., Nevirapine, Efavirenz) to normalize results between experiments.[4]
-
-
Data Analysis:
-
Curve Fitting: Ensure you have a full dose-response curve with at least two points beyond the upper and lower bends.[5] The method used for curve fitting (e.g., four-parameter logistic regression) should be applied consistently.
-
Slope Factor: The slope of the dose-response curve is an important parameter.[6] A very steep or shallow slope can affect the accuracy of the IC50/EC50 calculation and may indicate issues with the assay.[6]
-
Issue 2: Compound Appears to be Cytotoxic at Active Concentrations
Q: I'm observing significant cytotoxicity in my cell-based assays at concentrations where this compound should be showing antiviral activity. How can I interpret this?
A: It is crucial to differentiate true cytotoxicity from antiviral effects or assay interference.
-
Determine the Selectivity Index (SI): The SI is a critical parameter that defines the therapeutic window of an antiviral compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[7]
-
Troubleshooting Low Selectivity Index:
-
Run Concurrent Assays: Always determine the CC50 and EC50 in parallel using the same cell line, cell passage number, and experimental conditions.
-
Assay Interference (MTT Assay): If you are using an MTT-based cytotoxicity assay, the inhibitor itself might interfere with the MTT reagent.[8] Some chemical compounds can reduce the MTT tetrazolium salt, leading to a false signal of cell viability or toxicity.[8]
-
Control: Include control wells with the compound but without cells to check for direct reduction of MTT.
-
Alternative Assays: Consider using an alternative cytotoxicity assay that relies on a different mechanism, such as CellTiter-Glo® (measures ATP) or a neutral red uptake assay.
-
-
Issue 3: No Inhibition Observed in HIV-1 Reverse Transcriptase (RT) Assay
Q: I am not seeing any inhibition of the recombinant HIV-1 RT enzyme in my biochemical assay, even at high concentrations of Inhibitor-35.
A: This suggests a problem with the assay setup or the reagents themselves.
-
Enzyme Activity:
-
Positive Control: First, confirm that the enzyme is active. Run a control reaction without any inhibitor. You should see a strong signal indicating DNA synthesis.
-
Reference Inhibitor: Include a known NNRTI (e.g., Nevirapine) as a positive control for inhibition.[9] This will validate that the assay system is capable of detecting inhibition.
-
-
Reagent and Buffer Composition:
-
Reagent Stability: Ensure that dNTPs and other reaction components have not degraded.
-
Buffer pH and Components: Verify the pH and composition of the reaction buffer. The binding of NNRTIs can be sensitive to reaction conditions.
-
Enzyme Purity: Ensure the purity and correct concentration of the recombinant HIV-1 RT.
-
-
Assay Protocol:
-
Incubation Times: Double-check the pre-incubation and reaction times.[9] Insufficient time may not allow for effective binding or inhibition.
-
Detection Method: Whether you are using a colorimetric (ELISA-based)[9], fluorescent[10], or qPCR-based method[11], ensure all steps are performed correctly and that the detection reagents are working.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a hydrophobic, allosteric pocket on the p66 subunit of the HIV-1 RT enzyme.[1] This binding induces a conformational change in the enzyme, which disrupts the catalytic site and prevents the conversion of the viral RNA genome into DNA, thereby halting viral replication.[1]
Q2: How should I dissolve and store this compound?
A2: this compound should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Store this stock solution in small, single-use aliquots at -20°C or -80°C, protected from light. For experiments, create working dilutions in the appropriate cell culture medium or assay buffer. Be aware that the final DMSO concentration in your assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Q3: Can this compound be used against NNRTI-resistant HIV-1 strains?
A3: this compound has shown activity against some common NNRTI-resistant mutant strains, such as K103N and Y181C. However, its efficacy can be reduced against strains with other mutations, like L100I or those with multiple mutations.[12] It is essential to test the inhibitor against a panel of clinically relevant resistant strains to determine its specific resistance profile.[13]
Q4: What are typical EC50, CC50, and SI values for this compound?
A4: The following table summarizes typical values obtained in standard laboratory assays. Note that these values can vary depending on the cell type, viral strain, and specific assay conditions used.[2]
| Parameter | Value | Cell Line / Assay |
| EC50 (WT HIV-1) | 45 nM | TZM-bl Cells |
| EC50 (K103N Mutant) | 95 nM | TZM-bl Cells |
| EC50 (Y181C Mutant) | 120 nM | TZM-bl Cells |
| CC50 | >50 µM | MT-4 Cells |
| Selectivity Index (SI) | >1100 | Calculated (CC50/EC50) |
Q5: What controls should I include in my experiments?
A5: Proper controls are critical for valid results.
-
Cell-Based Antiviral Assay:
-
Cell Control: Cells only (no virus, no compound) to assess baseline viability.
-
Virus Control: Cells + Virus (no compound) to represent 100% viral activity.
-
Positive Inhibition Control: Cells + Virus + Reference Inhibitor (e.g., Nevirapine) to confirm assay sensitivity to inhibition.
-
Toxicity Control: Cells + Compound (no virus) at each concentration to determine the CC50.
-
-
Enzyme Inhibition Assay:
-
No Enzyme Control: All components except the RT enzyme to establish background signal.
-
100% Activity Control: All components including the enzyme but no inhibitor.
-
Positive Inhibition Control: Enzyme + Reference Inhibitor (e.g., Nevirapine).
-
Key Experimental Protocols
Protocol 1: Cell-Based HIV-1 Replication Assay (TZM-bl cells)
This assay measures the ability of this compound to inhibit viral replication in a cell-based system. It uses TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in growth medium.
-
Treatment and Infection: Remove the medium from the cells and add 50 µL of the diluted compound. Immediately add 50 µL of HIV-1 (e.g., strain NL4-3) at a predetermined MOI.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Lysis and Detection: After incubation, remove the supernatant. Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the virus control (no compound). Determine the EC50 value by fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT)
This assay assesses the effect of this compound on cell viability.[14]
-
Cell Seeding: Seed MT-4 cells (or another relevant cell line) in a 96-well plate at 2 x 10⁴ cells/well.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include "cells only" and "medium only" controls.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]
-
Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Reading: Read the absorbance at 570-590 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percent cytotoxicity for each concentration relative to the "cells only" control. Determine the CC50 value using non-linear regression.
Visualized Workflows and Pathways
Caption: Mechanism of action for this compound, an NNRTI.
Caption: General workflow for evaluating inhibitor efficacy and toxicity.
Caption: Decision tree for troubleshooting IC50 variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. benchchem.com [benchchem.com]
- 10. profoldin.com [profoldin.com]
- 11. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refining HIV-1 Inhibitor Treatment Protocols for Consistency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HIV-1 inhibitors, with a focus on a representative capsid-targeting compound, PF-3450074 (PF74), which may be colloquially referenced under other identifiers. This guide is intended for researchers, scientists, and drug development professionals to address specific issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the HIV-1 capsid inhibitor PF74?
A1: PF-3450074 (PF74) is a small molecule inhibitor that directly targets the HIV-1 capsid protein (CA). Its primary mechanism involves binding to the viral capsid and inducing its premature disassembly, a process known as uncoating. This destabilization of the capsid in target cells leads to the inhibition of reverse transcription[1].
Q2: Does the antiviral activity of PF74 vary with concentration?
A2: Yes, PF74 exhibits a bimodal mechanism of action that is dependent on its concentration. At higher concentrations (typically ≥ 5 µM), it accelerates the disassembly of the viral core, which in turn aborts reverse transcription[2][3]. At lower concentrations (around 2 µM or less), PF74 can inhibit HIV-1 infection by impeding the nuclear entry of the viral DNA without significantly affecting reverse transcription[2][3]. It has also been shown to inhibit HIV-1 integration at low micromolar concentrations[4][5].
Q3: What are known mechanisms of resistance to PF74?
A3: Resistance to PF74 is conferred by specific mutations in the capsid protein (CA)[1][2]. These mutations can prevent the binding of the inhibitor to the capsid. For instance, a combination of five specific substitutions in CA has been shown to confer resistance by significantly reducing the binding of PF74 to the capsid[2].
Q4: Can PF74 be used in combination with other antiretroviral drugs?
A4: Yes, studies have shown that PF74 can have an additive antiviral effect when used with other classes of inhibitors. For example, when combined with the integrase inhibitor raltegravir, an additive effect is observed, which is dependent on the blockage of post-nuclear entry steps[4][5].
Troubleshooting Guides
Issue 1: High Variability in EC50 Values Across Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line and Type | Different cell lines can exhibit varying susceptibility to HIV-1 infection and to the effects of the inhibitor. Ensure consistency in the cell line (e.g., TZM-bl, SupT1) and passage number used across all experiments. |
| Virus Strain and Stock | The genetic background of the HIV-1 strain can influence inhibitor sensitivity. Use a consistent, well-characterized viral stock for all assays. Titer each new virus stock to ensure consistent multiplicity of infection (MOI). |
| Inhibitor Concentration and Stability | Inaccurate serial dilutions or degradation of the inhibitor can lead to inconsistent results. Prepare fresh dilutions from a validated stock solution for each experiment. PF74 has poor metabolic stability, so consider this in experimental design[6]. |
| Assay Readout | The method used to quantify viral replication (e.g., luciferase activity, p24 ELISA, GFP expression) can have different sensitivities and dynamic ranges. Ensure the chosen assay is appropriate for the experimental question and is validated for linearity and reproducibility. |
| Concentration-Dependent Mechanism | As PF74 has a bimodal mechanism, slight variations in concentration can lead to different inhibitory pathways being dominant, affecting the EC50 curve. Perform detailed dose-response curves to fully characterize the inhibitory profile[2][3]. |
Issue 2: Observed Cytotoxicity at Active Concentrations
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At higher concentrations, small molecules can have off-target effects leading to cellular toxicity. |
| Solution: Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) using the same cell line, inhibitor concentrations, and incubation times as your antiviral assay. This allows for the calculation of a selectivity index (SI = CC50 / EC50) to determine the therapeutic window. | |
| Inhibitor Purity and Solvent Effects | Impurities in the inhibitor stock or high concentrations of the solvent (e.g., DMSO) can be toxic to cells. |
| Solution: Use a high-purity grade inhibitor. Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is below the known toxic threshold for your cell line. | |
| Cell Health and Density | Unhealthy or overly dense cell cultures can be more susceptible to the toxic effects of chemical compounds. |
| Solution: Maintain a healthy, sub-confluent cell culture. Optimize cell seeding density for your specific assay format to ensure cell viability throughout the experiment. |
Issue 3: Lack of Inhibition in an in vitro Assay
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Timing of Inhibitor Addition | For early-stage inhibitors like PF74, the timing of addition is critical. |
| Solution: Perform a time-of-addition experiment to determine the window of activity. For PF74, which acts on entry and reverse transcription, it should be added at the time of infection or shortly after[1]. | |
| Resistant Viral Strain | The viral strain being used may have pre-existing mutations in the capsid protein that confer resistance to PF74. |
| Solution: Test the inhibitor on a well-characterized, wild-type laboratory strain of HIV-1 (e.g., NL4-3). If resistance is suspected, sequence the capsid gene of your viral stock. | |
| Suboptimal Assay Conditions | The assay may not be sensitive enough to detect inhibition, or experimental conditions may be interfering with inhibitor activity. |
| Solution: Include a positive control inhibitor with a known mechanism of action (e.g., a reverse transcriptase inhibitor like nevirapine (B1678648) or an integrase inhibitor like raltegravir) to validate the assay. Optimize assay parameters such as incubation time and MOI. |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) in TZM-bl Cells
This protocol is adapted from methodologies described for assessing HIV-1 inhibitors[4][7].
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density that will result in 80-90% confluency at the time of assay readout.
-
Compound Dilution: Prepare a serial dilution of the HIV-1 inhibitor in cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Add the diluted inhibitor and controls to the plated cells.
-
Infection: Infect the cells with a pre-titered amount of HIV-1. The multiplicity of infection (MOI) should be optimized for the specific virus stock and cell line.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Readout: Measure the extent of viral infection. For TZM-bl cells, this is typically done by quantifying the expression of the luciferase reporter gene using a commercial luciferase assay system.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Cytotoxicity Assay (CC50)
This protocol is run in parallel with the antiviral assay to determine the inhibitor's toxicity profile[7].
-
Cell Plating and Compound Dilution: Follow steps 1 and 2 from the antiviral activity protocol.
-
Treatment: Add the diluted inhibitor and controls to the plated cells. Do not add the virus.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48 hours).
-
Readout: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each inhibitor concentration relative to the vehicle control. Determine the CC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: HIV-1 lifecycle with the point of inhibition by capsid-targeting drugs.
Caption: Workflow for determining inhibitor efficacy and toxicity.
References
- 1. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Mitigating Batch-to-Batch Variability of HIV-1 Inhibitor-35: A Technical Support Guide
Disclaimer: Publicly available information on "HIV-1 inhibitor-35" (also identified as compound 74, CAS 2416971-32-7) is limited regarding its specific chemical structure, synthesis, and mechanism of action. Therefore, this technical support center will utilize the well-characterized HIV-1 capsid inhibitor, PF-74, as a representative example to address the critical aspects of minimizing batch-to-batch variability for researchers working with potent small molecule HIV-1 inhibitors. The principles and methodologies discussed are broadly applicable to ensure the consistency and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the potency (EC50) of "this compound" between different batches. What are the potential causes?
A1: Batch-to-batch variability in potency is a common issue with synthetic small molecules and can arise from several factors:
-
Purity: The presence of impurities from the synthesis, such as starting materials, byproducts, or residual solvents, can interfere with the assay or compete with the inhibitor, altering its apparent activity.
-
Stereochemistry: If the inhibitor has a chiral center, the ratio of enantiomers or diastereomers can vary between batches. Different stereoisomers can have vastly different biological activities. For instance, the (S)-enantiomer of the HIV-1 capsid inhibitor PF-74 is significantly more active than the (R)-enantiomer.[1][2]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and dissolution rates, which can affect its effective concentration in cell-based assays.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its effective concentration and potency.
-
Inaccurate Quantification: Errors in determining the concentration of the stock solution for each batch can lead to apparent differences in potency.
Q2: What are the essential quality control (QC) checks we should perform on each new batch of "this compound"?
A2: A robust QC process is crucial for ensuring the consistency of your results. For each new batch, we recommend the following analytical tests:
-
Identity Confirmation:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and identify any major organic impurities.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): To determine the purity of the compound and quantify any impurities. A purity level of ≥98% is generally recommended for in vitro assays.
-
Chiral HPLC (if applicable): To determine the enantiomeric excess if the molecule is chiral.[1][2]
-
-
Quantification:
-
Quantitative NMR (qNMR) or UV-Vis Spectroscopy: To accurately determine the concentration of the stock solution.
-
-
Physical Characterization:
-
Visual Inspection: To check for any changes in color or physical state.
-
Solubility Testing: To ensure consistent solubility in your chosen solvent.
-
Q3: How should we properly store and handle "this compound" to maintain its stability?
A3: Proper storage and handling are critical to prevent degradation. We recommend the following best practices:
-
Storage Conditions: Store the solid compound in a tightly sealed container at the recommended temperature (typically -20°C or -80°C), protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store stock solutions at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
Troubleshooting Guides
Issue: Inconsistent results in our HIV-1 replication assay.
| Potential Cause | Troubleshooting Step |
| Batch-to-Batch Variability of Inhibitor | Perform the recommended QC checks on each batch (See FAQ Q2). If variability is confirmed, consider re-purifying the material or obtaining a new, validated batch. |
| Inaccurate Stock Solution Concentration | Re-quantify the concentration of your stock solutions using a reliable method like qNMR. |
| Inhibitor Precipitation | Visually inspect stock and working solutions for any signs of precipitation. If observed, gently warm the solution and vortex to redissolve. Consider preparing fresh dilutions. |
| Assay Conditions | Ensure that all assay parameters (cell density, virus titer, incubation times, etc.) are consistent across experiments. Use a positive control inhibitor with a known potency to monitor assay performance. |
Issue: Higher than expected cytotoxicity observed with a new batch.
| Potential Cause | Troubleshooting Step |
| Toxic Impurities | Analyze the purity of the new batch using HPLC or LC-MS to identify any potential toxic impurities. |
| Incorrect Concentration | Verify the concentration of the stock solution to rule out a dosing error. |
| Cell Line Sensitivity | Ensure the health and passage number of the cell line are consistent. |
Data Presentation
Table 1: Representative Biological Activity of PF-74 Enantiomers
| Compound | IC50 (µM) in HEK293T cells | Reference |
| (S)-PF74 | 1.5 | [1][2] |
| (R)-PF74 | 19 | [1][2] |
Table 2: Recommended Quality Control Specifications for a Small Molecule HIV-1 Inhibitor
| Parameter | Method | Specification |
| Identity | MS, ¹H NMR | Conforms to structure |
| Purity | HPLC/UHPLC | ≥ 98% |
| Enantiomeric Excess (if chiral) | Chiral HPLC | ≥ 98% |
| Residual Solvents | GC-MS | < 0.5% |
| Water Content | Karl Fischer Titration | < 0.5% |
Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the inhibitor in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Analysis: Integrate the peak areas in the HPLC chromatogram to determine the purity. Confirm the molecular weight of the main peak from the mass spectrum.
Protocol 2: HIV-1 Single-Cycle Infectivity Assay
-
Cell Plating: Seed target cells (e.g., TZM-bl cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of the HIV-1 inhibitor in cell culture medium.
-
Infection: Add the diluted inhibitor to the cells, followed by the addition of a fixed amount of HIV-1 pseudovirus.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Readout: Measure the reporter gene expression (e.g., luciferase or GFP) according to the manufacturer's protocol.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
References
Technical Support Center: Overcoming In Vitro Resistance to HIV-1 Inhibitor-35
Disclaimer: HIV-1 Inhibitor-35 is a fictional compound created for this technical guide. The information, protocols, and data presented are based on established principles of HIV-1 virology and drug resistance studies for known antiretroviral classes, particularly integrase strand transfer inhibitors (INSTIs).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a next-generation integrase strand transfer inhibitor (INSTI). It is designed to bind to the active site of the HIV-1 integrase enzyme, a critical enzyme for viral replication. By occupying this site, it prevents the insertion of the viral DNA into the host cell's genome, effectively halting the viral life cycle.
Q2: What are the common mutations known to confer resistance to Inhibitor-35 in vitro?
A2: In vitro selection studies have identified several key mutations in the HIV-1 integrase gene that reduce susceptibility to Inhibitor-35. These include primary mutations that directly impact drug binding and secondary mutations that may compensate for a loss of viral fitness.[1] Common patterns include mutations at positions G140, Q148, and N155.[1][2] For example, the dual mutation G140S + Q148H is known to confer significant resistance.[3]
Q3: How do I confirm that my HIV-1 strain has developed resistance to Inhibitor-35?
A3: Resistance is confirmed through two main types of analysis:
-
Phenotypic Analysis: This involves a drug susceptibility assay to measure the concentration of Inhibitor-35 required to inhibit viral replication by 50% (EC50).[4][5][6] A significant increase in the EC50 value compared to the wild-type (WT) virus indicates resistance.
-
Genotypic Analysis: This involves sequencing the integrase gene of the resistant virus to identify specific mutations known to confer resistance.[7][8]
Q4: What is a typical fold-change in EC50 that indicates clinically significant resistance?
A4: The fold-change (FC) is calculated as (EC50 of mutant virus) / (EC50 of wild-type virus).[4][9] While specific cut-offs are drug-dependent, a fold-change greater than 10 is often considered clinically significant for many antiretrovirals.[9] However, even lower fold-changes can be meaningful, especially in the presence of multiple mutations.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High EC50 value for Inhibitor-35 against my wild-type (WT) virus. | 1. Inhibitor-35 Stock Degradation: Improper storage (e.g., exposure to light, repeated freeze-thaw cycles).2. Assay Conditions: Suboptimal cell density, incorrect virus inoculum, or issues with reporter gene reagents.3. Cell Line Health: TZM-bl or other reporter cells are unhealthy or have low viability. | 1. Prepare a fresh dilution of Inhibitor-35 from a new stock vial. Verify solvent compatibility and final concentration.2. Titrate the virus stock to ensure an appropriate multiplicity of infection (MOI) is used.[10] Calibrate the luciferase reader and use fresh substrate.3. Check cell viability using Trypan Blue. Ensure cells are in the logarithmic growth phase. |
| No significant difference in EC50 between WT and suspected resistant virus. | 1. Incorrect Genotype: The suspected mutation may not be the primary driver of resistance to this specific inhibitor.2. Low Assay Sensitivity: The dynamic range of the assay may be insufficient to detect modest fold-changes in resistance.3. Reversion to Wild-Type: If selective pressure (the drug) is removed, the wild-type virus may outgrow the less-fit mutant strain.[11][12] | 1. Re-sequence the integrase gene to confirm the presence and purity of the expected mutation.2. Optimize the virus input to ensure the signal (e.g., luminescence) is well within the linear range of the assay.[13][14] 3. Perform resistance testing on samples taken while the virus is under selective pressure.[7] |
| High variability (high standard deviation) across replicate wells in the drug susceptibility assay. | 1. Pipetting Inaccuracy: Inconsistent volumes of cells, virus, or drug.2. Uneven Cell Seeding: "Edge effects" in the 96-well plate leading to non-uniform cell growth.3. Cell Clumping: Inaccurate cell counts and uneven distribution in wells. | 1. Use calibrated pipettes and change tips between dilutions. Mix reagents thoroughly.2. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile media.3. Ensure a single-cell suspension is achieved after trypsinization by gently pipetting up and down. |
| I am unable to generate a resistant virus strain using in vitro passaging. | 1. Drug Concentration Too High: Initial drug concentration may be too high, preventing any viral replication.2. Drug Concentration Too Low: Insufficient selective pressure to favor the emergence of resistant mutants.3. Insufficient Passages: Not enough time or replication cycles for mutations to arise and become dominant. | 1. Start the selection process with a drug concentration at or slightly above the EC50 of the wild-type virus.2. Increase the drug concentration gradually, typically by 1.5- to 2-fold, only after viral replication rebounds at the current concentration.[15]3. Continue passaging for an extended period (e.g., >20 passages), monitoring for both viral replication and the emergence of mutations.[16] |
Experimental Protocols & Data
Protocol 1: Generation of Resistant HIV-1 Strains In Vitro
This protocol describes the serial passage of HIV-1 in the presence of escalating concentrations of Inhibitor-35 to select for resistant variants.[10]
-
Preparation: Propagate a susceptible cell line (e.g., MT-2 cells) in RPMI 1640 medium supplemented with 10% FBS and antibiotics. Ensure cells are in the logarithmic growth phase.
-
Initial Infection: Infect 1 x 10^6 MT-2 cells with a wild-type HIV-1 strain at an MOI of 0.01.
-
Drug Exposure: Add Inhibitor-35 at a starting concentration equal to its wild-type EC50.
-
Culture Monitoring: Culture the cells for 3-4 days. Monitor for signs of viral replication (e.g., syncytia formation or p24 antigen levels in the supernatant).
-
Serial Passage:
-
When viral replication is detected, harvest the cell-free supernatant.
-
Use this supernatant to infect fresh MT-2 cells.
-
Double the concentration of Inhibitor-35 in the new culture.
-
If replication is suppressed, maintain the culture for a longer period (7-10 days) or increase the drug concentration more gradually.[10]
-
-
Confirmation: After multiple passages showing robust replication at high drug concentrations, harvest the virus. Perform genotypic analysis to identify mutations and phenotypic analysis to confirm the degree of resistance.
Protocol 2: Phenotypic Drug Susceptibility Assay (TZM-bl Reporter Assay)
This assay measures the EC50 of Inhibitor-35 by quantifying the reduction in HIV-1 infection of TZM-bl reporter cells.[13][14][17][18]
-
Plate Preparation: In a 96-well flat-bottom plate, perform serial dilutions of Inhibitor-35 in growth medium. Include "virus control" (no drug) and "cell control" (no virus) wells.
-
Virus Addition: Add a pre-titrated amount of virus (WT or mutant) to each well (except cell controls) to achieve a luminescence signal of approximately 100,000-200,000 relative light units (RLU) in the virus control wells.[14]
-
Incubation: Incubate the plate for 45-90 minutes at 37°C.
-
Cell Seeding: Add freshly trypsinized TZM-bl cells to each well (e.g., 10,000 cells/well) in medium containing DEAE-dextran to enhance infection.[13][18]
-
Incubation: Incubate for 48 hours at 37°C.
-
Lysis and Readout: Remove the culture medium and add a luciferase assay reagent to lyse the cells. Transfer the lysate to a black 96-well plate and measure luminescence using a plate reader.[18]
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control.
-
Plot the percentage of inhibition versus the log of the drug concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the EC50 value.
-
Quantitative Data Summary
The following table presents hypothetical data from a phenotypic susceptibility assay comparing the activity of Inhibitor-35 against Wild-Type (WT) HIV-1 and two resistant strains generated in vitro.
| Virus Strain | Key Integrase Mutation(s) | Inhibitor-35 EC50 (nM) | Fold-Change in Resistance (EC50 Mutant / EC50 WT) |
| Wild-Type (NL4-3) | None | 1.5 ± 0.3 | 1.0 (Reference) |
| RES-A | T97A | 5.2 ± 0.8 | 3.5 |
| RES-B | G140S + Q148H | 85.1 ± 11.2 | 56.7 |
Data are represented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathway: Mechanism of Action and Resistance
References
- 1. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Drug Resistance Database [hivdb.stanford.edu]
- 3. Frontiers | Factors associated with HIV-1 resistance to integrase strand transfer inhibitors in Spain: Implications for dolutegravir-containing regimens [frontiersin.org]
- 4. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 6. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. Clinical cut-offs in the interpretation of phenotypic resistance - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 13. researchgate.net [researchgate.net]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hiv.lanl.gov [hiv.lanl.gov]
- 18. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of HIV-1 Inhibitor-35
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with improving the in vivo bioavailability of the investigational HIV-1 entry inhibitor-35, also known as (s4dU)35.
Frequently Asked Questions (FAQs)
Q1: What is HIV-1 inhibitor-35 and what are its primary mechanisms of action?
A1: this compound, or (s4dU)35, is an investigational 35-mer of 4-thio-deoxyuridylate. It primarily functions as an HIV entry inhibitor by preventing the virus from attaching to host cells.[1] Additionally, it has demonstrated activity against reverse transcriptase.[1] Its dual mechanism makes it a candidate for further investigation as a potential antiretroviral agent.
Q2: What are the anticipated challenges affecting the in vivo bioavailability of this compound?
A2: As an oligonucleotide-based compound, this compound is expected to face several bioavailability challenges common to this class of molecules. These include:
-
Enzymatic Degradation: Susceptibility to degradation by nucleases in the gastrointestinal tract and bloodstream.
-
Poor Membrane Permeability: The large size and hydrophilic nature of the molecule can limit its absorption across the intestinal epithelium.
-
Rapid Systemic Clearance: Potential for rapid elimination from the body through renal filtration.
Q3: What general strategies can be employed to improve the bioavailability of poorly soluble or poorly permeable drugs like this compound?
A3: A variety of formulation and drug delivery strategies can be explored to enhance the bioavailability of challenging compounds.[2][3] These include:
-
Lipid-Based Formulations: Encapsulation in liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can protect the drug from degradation and improve absorption.[3][4]
-
Polymeric Nanoparticles: Formulation into nanoparticles using biodegradable polymers can offer protection and controlled release.
-
Chemical Modifications: Prodrug approaches or conjugation with cell-penetrating peptides could enhance membrane permeability.
-
Co-administration with Permeation Enhancers: Use of agents that transiently increase the permeability of the intestinal epithelium.
Troubleshooting Guide
Problem 1: Low and variable plasma concentrations of this compound are observed in our initial rodent pharmacokinetic (PK) studies following oral administration.
-
Possible Cause A: Degradation in the GI Tract. The inhibitor is likely being broken down by nucleases present in the stomach and intestines.
-
Troubleshooting Tip: Encapsulate this compound in a protective carrier system. Lipid-based nanoparticles or mucoadhesive polymeric nanoparticles can shield the drug from enzymatic attack.[4]
-
-
Possible Cause B: Poor Absorption. The physicochemical properties of the inhibitor (large size, hydrophilicity) hinder its passage across the intestinal wall.
-
Troubleshooting Tip: Evaluate co-administration with a permeation enhancer. Alternatively, formulate the inhibitor in a self-emulsifying drug delivery system (SEDDS) to improve its interaction with the intestinal membrane.[3]
-
Problem 2: We are seeing rapid clearance of the inhibitor from systemic circulation after intravenous administration.
-
Possible Cause: Renal Filtration. The size of the inhibitor may be below the threshold for rapid renal clearance.
-
Troubleshooting Tip: Consider conjugation with a larger molecule, such as polyethylene (B3416737) glycol (PEGylation), to increase the hydrodynamic radius and reduce the rate of renal filtration. This can prolong the circulation half-life.
-
Problem 3: Our lipid nanoparticle formulation shows good in vitro stability but poor in vivo performance.
-
Possible Cause: Premature Drug Release or Opsonization. The nanoparticles may be releasing the drug too quickly in the bloodstream or are being rapidly cleared by the reticuloendothelial system (RES).
-
Troubleshooting Tip: Modify the surface of the nanoparticles with PEG (stealth coating) to reduce opsonization and RES uptake. Optimize the drug-to-lipid ratio and nanoparticle composition to better control the drug release profile.
-
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data to illustrate the potential improvements in bioavailability when applying different formulation strategies to this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%) |
| Unformulated Drug Substance | 55 ± 12 | 1.0 | 150 ± 45 | < 1 |
| Lipid Nanoparticles (LNP) | 480 ± 95 | 4.0 | 3200 ± 550 | 10.5 |
| Mucoadhesive Polymeric Nanoparticles | 620 ± 110 | 6.0 | 4500 ± 700 | 14.8 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous Dose (5 mg/kg)
| Formulation | C0 (ng/mL) | t1/2 (hr) | AUC (0-inf) (ng·hr/mL) |
| Unformulated Drug Substance | 2500 ± 300 | 0.5 ± 0.1 | 3050 ± 400 |
| PEGylated Drug Conjugate | 2300 ± 250 | 4.2 ± 0.8 | 12400 ± 1500 |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Lipid Nanoparticles (LNPs)
-
Lipid Film Hydration Method:
-
Dissolve a mixture of a cationic lipid (e.g., DOTAP), a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid in a 10:4:5:1 molar ratio in chloroform (B151607) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous solution of this compound (e.g., 1 mg/mL in RNase-free water) by vortexing.
-
Subject the resulting suspension to 5-7 cycles of freeze-thaw to enhance encapsulation efficiency.
-
Extrude the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder to obtain uniformly sized LNPs.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by separating the free drug from the LNPs using a size-exclusion chromatography column and measuring the drug concentration in the LNP fraction.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing:
-
Fast male Sprague-Dawley rats overnight prior to dosing.
-
For oral administration, administer the test formulation (e.g., unformulated drug, LNP formulation) via oral gavage at a dose of 20 mg/kg.
-
For intravenous administration, administer the test formulation via the tail vein at a dose of 5 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma using a suitable method (e.g., solid-phase extraction).
-
Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Calculate the oral bioavailability by comparing the dose-normalized AUC from the oral administration to that from the intravenous administration.
-
Visualizations
Caption: Workflow for improving and evaluating the in vivo bioavailability of this compound.
Caption: Troubleshooting decision tree for low in vivo exposure of this compound.
References
- 1. Potent inhibition of HIV-1 entry by (s4dU)35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HIV-1 Inhibitor-35 and Azidothymidine (AZT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct classes of HIV-1 inhibitors: HIV-1 inhibitor-35, a novel latency-reversing agent, and Azidothymidine (AZT), a foundational nucleoside reverse transcriptase inhibitor. This document outlines their disparate mechanisms of action, presents available performance data, and details the experimental protocols for their evaluation.
Introduction
The management of Human Immunodeficiency Virus Type 1 (HIV-1) infection has been revolutionized by antiretroviral therapy. However, the persistence of a latent viral reservoir remains a significant barrier to a cure. This comparison examines two agents that target different facets of the HIV-1 lifecycle: AZT, which inhibits active viral replication, and this compound, which aims to reactivate the latent virus, making it susceptible to clearance.
Azidothymidine (AZT) , also known as zidovudine, was the first antiretroviral drug approved for the treatment of HIV/AIDS.[1] It is a nucleoside analog reverse-transcriptase inhibitor (NRTI) that acts as a chain terminator during the conversion of viral RNA to DNA.[2]
This compound , also identified as compound 74 and available commercially as HY-144113, is a potent latency-reversing agent (LRA).[1] Unlike traditional antiretrovirals that target replicating virus, LRAs are being investigated for their potential to "shock and kill" the latent reservoir by reactivating viral gene expression.
Mechanism of Action
The therapeutic approaches of this compound and AZT are fundamentally different, targeting distinct stages of the HIV-1 lifecycle.
This compound: A Latency-Reversing Agent
This compound functions by reactivating transcriptionally silent proviruses within the host cell genome. While the precise signaling pathway modulated by this compound is not yet fully elucidated in publicly available literature, latency-reversing agents typically work by activating host transcription factors, such as NF-κB or P-TEFb, or by modifying the chromatin environment of the integrated provirus to make it more accessible for transcription. This "shock" phase is intended to be followed by immune-mediated clearance or viral cytopathic effects that "kill" the newly activated cells.
Azidothymidine (AZT): A Nucleoside Reverse Transcriptase Inhibitor
AZT is a synthetic thymidine (B127349) analog.[1] Upon entering a host cell, it is phosphorylated by cellular kinases to its active triphosphate form, AZT-triphosphate (AZT-TP).[3] The HIV-1 reverse transcriptase (RT) enzyme mistakes AZT-TP for its natural counterpart, deoxythymidine triphosphate (dTTP), and incorporates it into the growing viral DNA chain.[3] However, the 3'-azido group of AZT prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis.[2][3] AZT has a significantly higher affinity for HIV-1 RT than for human DNA polymerases, which accounts for its selective antiviral activity.[1]
Performance Data
The following tables summarize the available quantitative data for this compound and AZT. It is important to note that the assays used to evaluate these two compounds measure different biological activities and are therefore not directly comparable.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Cell Line | Value (nM) | Assay Type |
| EC50 (LTR) | HEK293 | 80 | Latency Reversal |
| EC50 (CMV) | HEK293 | 70 | Latency Reversal |
| CC50 | HepG2 | 40 | Cytotoxicity |
Data sourced from MedChemExpress and BOC Sciences.[1]
Table 2: In Vitro Efficacy and Side Effects of Azidothymidine (AZT)
| Parameter | Value | Assay Type / Observation |
| Efficacy | ||
| IC50 (vs. HIV-1 RT) | Varies by study | Enzyme Inhibition Assay |
| EC50 (vs. HIV-1 replication) | Varies by study | Cell-based Antiviral Assay |
| Common Side Effects | Nausea, headache, fever, loss of appetite.[4] | Clinical Observation |
| Serious Side Effects | Anemia, neutropenia, liver problems, muscle damage, high blood lactate (B86563) levels.[1][4] | Clinical Observation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Latency Reversal Assay (for this compound)
This protocol is a generalized procedure for evaluating the activity of a latency-reversing agent using a latently infected cell line model, such as J-Lat cells, which contain an integrated HIV-1 provirus with a GFP reporter gene.
Objective: To determine the EC50 of an LRA in reactivating latent HIV-1 expression.
Materials:
-
J-Lat cell line (e.g., J-Lat 10.6)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound
-
Positive control (e.g., TNF-α or Prostratin)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI medium.
-
Compound Preparation: Prepare a serial dilution of this compound in complete RPMI medium.
-
Treatment: Add 100 µL of the diluted compound to the respective wells. Include wells with a positive control and a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
Data Analysis: Plot the percentage of GFP-positive cells against the concentration of this compound. Calculate the EC50 value using a non-linear regression analysis.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that causes a 50% reduction in cell viability.
Objective: To determine the CC50 of a test compound.
Materials:
-
Selected cell line (e.g., HepG2, HEK293)
-
Appropriate cell culture medium
-
Test compound (this compound or AZT)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period equivalent to the efficacy assay (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the compound concentration and calculate the CC50 value using a non-linear regression analysis.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (for AZT)
This is a generalized protocol for a colorimetric RT inhibition assay.
Objective: To determine the IC50 of AZT against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
AZT
-
Reaction buffer containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs, and labeled dUTP (e.g., DIG-dUTP and Biotin-dUTP)
-
Streptavidin-coated microplate
-
Anti-DIG antibody conjugated to an enzyme (e.g., HRP)
-
Enzyme substrate (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of AZT.
-
Reaction Setup: In a reaction tube, mix the recombinant HIV-1 RT with the serially diluted AZT or a control vehicle.
-
Enzymatic Reaction: Initiate the reaction by adding the reaction buffer. Incubate at 37°C for 1 hour.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add the anti-DIG-HRP conjugate and incubate.
-
Wash the plate.
-
Add the TMB substrate and incubate until color develops.
-
Add the stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition for each AZT concentration compared to the control. Plot the percent inhibition against the AZT concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate the mechanisms of action and experimental workflows.
References
Validating the Anti-HIV-1 Activity of Inhibitor-35 in TZM-bl Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-HIV-1 activity of inhibitor-35, identified as the 35-mer of 4-thio-deoxyuridylate or (s⁴dU)₃₅, against other well-established HIV-1 entry inhibitors. The data presented is based on studies utilizing the TZM-bl cell line, a cornerstone for in vitro anti-HIV-1 screening. This document outlines the experimental validation of inhibitor-35 and offers a comparative analysis of its potency, supported by detailed experimental protocols and visual representations of the underlying mechanisms and workflows.
Comparative Efficacy of HIV-1 Entry Inhibitors in TZM-bl Cells
The anti-HIV-1 activity of various inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of viral replication in vitro. The following table summarizes the reported IC50 values for inhibitor-35 and other selected HIV-1 entry inhibitors, as determined in TZM-bl cell-based assays. For a standardized comparison, all IC50 values have been converted to nanomolar (nM).
| Inhibitor | Inhibitor Class | Mechanism of Action | IC50 (nM) in TZM-bl Cells |
| Inhibitor-35 ((s⁴dU)₃₅) | Attachment Inhibitor | Binds to CD4, preventing virus attachment. | 0.17 - 0.26 nM (attachment inhibition) |
| Maraviroc | CCR5 Co-receptor Antagonist | Blocks the CCR5 co-receptor, preventing viral entry. | 0.2 nM |
| Ibalizumab | Post-attachment Inhibitor | Binds to CD4 and prevents post-binding conformational changes required for viral entry. | 0.441 nM |
| Enfuvirtide (T-20) | Fusion Inhibitor | Binds to gp41, preventing the fusion of viral and cellular membranes. | 26 nM |
Note: The IC50 for inhibitor-35 for overall anti-HIV-1 activity was reported in a range of 0.8-25.4 µg/ml. The more potent IC50 value specifically for attachment inhibition (0.002-0.003 µg/ml) was used for this comparison, as it reflects its primary mechanism of action. Conversions to nM are based on estimated or known molecular weights.
Experimental Protocols
The validation of anti-HIV-1 activity in TZM-bl cells is predominantly conducted using a luciferase reporter gene assay. This assay provides a quantitative measure of HIV-1 infection.
TZM-bl Luciferase Reporter Gene Assay for HIV-1 Inhibition
1. Cell Culture and Maintenance:
-
TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are cultured in Dulbecco's Modified Eagle Medium (DMEM).[1]
-
The medium is supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
-
Cell Seeding: TZM-bl cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells per well and incubated overnight to allow for adherence.
-
Compound Preparation: A serial dilution of the inhibitor (e.g., inhibitor-35) and control drugs is prepared in culture medium.
-
Infection: The culture medium is removed from the cells and replaced with the medium containing the diluted inhibitors. Subsequently, a predetermined amount of HIV-1 virus stock is added to each well. Control wells with virus but no inhibitor and cells with no virus are also included.
-
Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry, replication, and expression of the luciferase reporter gene.
-
Lysis and Luciferase Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of HIV-1 infection, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to the virus control wells. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Science
To better understand the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating anti-HIV-1 activity in TZM-bl cells.
Caption: HIV-1 entry pathway and points of inhibition for various drugs.
References
A Head-to-Head Comparison of HIV-1 Protease Inhibitors: Featuring the Investigational Compound Inhibitor-35
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational HIV-1 protease inhibitor, "Inhibitor-35," against established and widely used protease inhibitors: Lopinavir (B192967), Ritonavir, Atazanavir, and Darunavir (B192927). The following sections present key performance metrics, detailed experimental protocols for inhibitor evaluation, and a summary of resistance profiles to aid in the assessment of this novel compound in the context of current therapeutic options.
Quantitative Performance Metrics
The in vitro potency of HIV-1 protease inhibitors is a critical determinant of their potential therapeutic efficacy. The following tables summarize the key enzymatic and antiviral activity parameters for Inhibitor-35 and its comparators against wild-type HIV-1.
Table 1: Enzymatic Inhibition Against Recombinant HIV-1 Protease
| Inhibitor | Ki (nM) | IC50 (nM) |
| Inhibitor-35 (Hypothetical Data) | 0.005 | 0.8 |
| Lopinavir | 0.003 - 0.01 | 1.7 - 6.4[1] |
| Darunavir | <0.001[1] | 1.2 - 4.7[1] |
| Atazanavir | 0.05[1] | 2.6 - 5.2[1] |
| Ritonavir | 0.015 | 15 |
Note: Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) values are indicative of the inhibitor's potency in a cell-free enzymatic assay. Lower values signify greater potency. The values presented are a synthesis of data from multiple studies and may vary depending on the specific assay conditions.
Table 2: Antiviral Activity in Cell-Based Assays
| Inhibitor | EC50 (nM) |
| Inhibitor-35 (Hypothetical Data) | 1.5 |
| Lopinavir | ~6-17 |
| Darunavir | 0.52 (median, against a broad panel of HIV-1 primary isolates in PBMCs)[2][3] |
| Atazanavir | 2.6 - 5.2[1] |
| Ritonavir | ~100 |
Note: EC50 (Half-maximal Effective Concentration) represents the concentration of a drug that inhibits 50% of viral replication in a cell-based assay. A lower EC50 indicates higher antiviral potency.
Resistance Profiles
A major challenge in HIV-1 therapy is the emergence of drug-resistant viral strains. The genetic barrier to resistance is a key consideration for any new inhibitor.
Table 3: Key Resistance-Associated Mutations
| Inhibitor | Primary Resistance Mutations |
| Inhibitor-35 (Hypothetical Data) | High genetic barrier; mutations at positions I50V and I84V may confer low-level resistance. |
| Lopinavir | L10F/I/V/R/Y, I47V/A, I54V/A/S/T/L/M, V82A/F/T/S, I84V[4] |
| Atazanavir | I50L, M46I, V82A, L90M, I54V, N88S[5] |
| Darunavir | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V[6][7][8] |
| Ritonavir | V82A/F/T/S, I84V |
Note: The listed mutations are among the most common associated with reduced susceptibility to the respective inhibitors. The development of resistance is a complex process often involving multiple mutations.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of inhibitor performance. The following are detailed protocols for key experiments.
HIV-1 Protease Enzymatic Assay (FRET-Based)
This fluorometric assay directly measures the inhibition of recombinant HIV-1 protease activity.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Cleavage of the peptide by HIV-1 protease separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured over time.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Reconstitute recombinant HIV-1 protease in the assay buffer to a working concentration.
-
Dissolve the FRET peptide substrate in an appropriate solvent (e.g., DMSO) and then dilute in the assay buffer.
-
Prepare serial dilutions of the test inhibitors (e.g., Inhibitor-35, Lopinavir) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the test inhibitor dilutions.
-
Add the HIV-1 protease solution to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 330/450 nm or 490/520 nm).[9][10][11][12]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Determine the percent inhibition relative to a no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Antiviral Activity Assay (Cell-Based)
This protocol is a generalized procedure for determining the 50% effective concentration (EC50) of antiviral compounds in a cell-based assay using T-cell lines or peripheral blood mononuclear cells (PBMCs).[13][14]
Principle: The assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context. The level of viral replication is typically quantified by measuring the amount of a viral protein (e.g., p24 antigen) or the activity of a reporter gene integrated into the viral genome.
Detailed Methodology:
-
Cell Preparation:
-
Culture a susceptible T-cell line (e.g., MT-4, CEM-SS) or isolate PBMCs from healthy donors and stimulate them with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2).
-
Adjust the cell density to a concentration suitable for infection.
-
-
Compound Dilution:
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
-
Infection and Treatment:
-
In a 96-well plate, add the serially diluted inhibitors.
-
Add the prepared cells to each well.
-
Infect the cells with a pre-titered stock of HIV-1 at a specific multiplicity of infection (MOI).
-
Include control wells with uninfected cells and infected cells without any inhibitor.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
After incubation, collect the cell culture supernatant.
-
Quantify the extent of viral replication by measuring the concentration of HIV-1 p24 antigen in the supernatant using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each inhibitor concentration relative to the untreated infected control.
-
Plot the percentage of inhibition against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
HIV-1 Protease Mechanism of Action
Caption: HIV-1 Protease cleaves the Gag-Pol polyprotein, a critical step for viral maturation.
Experimental Workflow for HIV-1 Protease Inhibitor Screening
Caption: Workflow for determining IC50 and EC50 of HIV-1 protease inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro susceptibility and virological outcome to darunavir and lopinavir are independent of HIV type-1 subtype in treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV Drug Resistance Database [hivdb.stanford.edu]
- 5. Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Everything you wanted to know (almost) about resistance to darunavir; discussion of cross-resistance and comparisons with tipranavir [natap.org]
- 7. academic.oup.com [academic.oup.com]
- 8. HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.4. HIV-1 Protease Activity Assay [bio-protocol.org]
- 10. abcam.cn [abcam.cn]
- 11. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 12. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 13. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Use of HIV-1 Infected Primary CD4+ T-Cells as Target Cells in Natural Killer Cell Cytotoxic Assays - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenge of Resistance: A Comparative Analysis of HIV-1 Inhibitor-35
For researchers, scientists, and drug development professionals, the emergence of drug-resistant HIV-1 strains presents a significant hurdle in the long-term efficacy of antiretroviral therapies. Understanding the cross-resistance profiles of new and existing inhibitors is paramount to developing robust treatment strategies. This guide provides a comparative analysis of the experimental peptidomimetic HIV-1 protease inhibitor, designated as Inhibitor-35 (also referred to as DG-35), against other protease inhibitors, with a focus on supporting experimental data and methodologies.
The development of novel protease inhibitors (PIs) with activity against resistant viral strains is a critical area of research.[1] The accumulation of multiple mutations in the HIV-1 protease gene can lead to broad cross-resistance among this class of drugs, limiting therapeutic options for patients with extensive treatment histories.[2][3] Experimental inhibitors like DG-35 are evaluated to determine their potential to overcome existing resistance patterns.
Comparative Susceptibility of HIV-1 to Protease Inhibitors
The following table summarizes the in vitro susceptibility of a wild-type HIV-1 laboratory isolate (WTNL4-3) and four highly drug-resistant clinical isolates to DG-35 and other protease inhibitors. The data is presented as the 50% inhibitory concentration (IC50) in nanomolars (nM), which represents the concentration of the drug required to inhibit 50% of viral replication. A higher IC50 value indicates reduced susceptibility of the virus to the inhibitor.
The resistant clinical isolates harbor multiple mutations in the protease gene, contributing to their reduced susceptibility to various PIs. For instance, isolate 3761(PR) contains mutations at positions 46, 84, and 90, while isolate 769(PR) has mutations at positions 46, 54, 82, 84, and 90.[2]
| Inhibitor | WTNL4-3 (IC50 nM) | 807(PR) (IC50 nM) | 3761(PR) (IC50 nM) | 1385(PR) (IC50 nM) | 769(PR) (IC50 nM) |
| DG-35 | 2.0 | 7.5 | >100 | 12.5 | 10.0 |
| Indinavir (IDV) | 10.0 | >100 | >100 | 150.0 | >100 |
| Saquinavir (SQV) | 1.0 | >100 | >100 | 1.0 | >100 |
| Nelfinavir (NFV) | 10.0 | >100 | 25.0 | 410.0 | >100 |
| Vx-478 | 5.0 | 20.0 | 100.0 | 30.0 | 25.0 |
| BMS 232632 | 2.0 | 10.0 | 25.0 | 20.0 | 10.0 |
| DG-43 | 2.0 | 10.0 | 100.0 | 15.0 | 15.0 |
| Palinavir | 2.5 | 12.5 | 100.0 | 15.0 | 12.5 |
| GS 3333 | 2.5 | 10.0 | >100 | 15.0 | 15.0 |
| SD146 | 20.0 | 25.0 | 20.0 | 25.0 | 25.0 |
Data sourced from a study on highly drug-resistant HIV-1 clinical isolates.[2] The specific mutations for each resistant isolate are detailed in the source publication.
The results indicate that while DG-35 is potent against the wild-type virus, its activity is reduced against isolates with multiple protease mutations.[2] Notably, isolate 3761(PR) demonstrated high-level resistance to DG-35.[2] However, DG-35 maintained some activity against other multi-drug resistant isolates where approved PIs like Indinavir and Saquinavir were largely ineffective.[2] All the tested clinical isolates showed a fourfold to over 100-fold reduced susceptibility to the experimental peptidomimetic inhibitors, including DG-35.[2]
Experimental Protocols
The determination of cross-resistance profiles relies on robust in vitro drug susceptibility assays. The data presented above was generated using a p24 antigen-based endpoint assay.
Drug Susceptibility and Cross-Resistance Assay
This assay measures the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.
-
Virus Stocks: Both wild-type laboratory strains and clinical isolates of HIV-1 are used. Drug-resistant viral strains can be selected based on their prevalence in patient samples from clinical settings.[2]
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) from healthy donors are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (B1167480) (IL-2).
-
Infection: The stimulated PBMCs are infected with a standardized amount of the viral stock.
-
Drug Treatment: Immediately after infection, the cells are cultured in 96-well plates containing serial dilutions of the test inhibitors.
-
Incubation: The cultures are incubated for a set period, typically 7 days, to allow for viral replication.
-
Endpoint Measurement: The extent of viral replication is quantified by measuring the amount of p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 is calculated by plotting the percentage of p24 inhibition against the drug concentration. Fold-resistance is determined by dividing the IC50 of the test virus by the IC50 of the wild-type reference virus.
Genotypic analysis, which involves sequencing the viral protease gene to identify resistance-associated mutations, is often performed in parallel to correlate specific mutations with phenotypic resistance.[4]
Visualizing Experimental Workflows and Resistance Pathways
Experimental Workflow for Phenotypic Cross-Resistance Analysis
The following diagram illustrates the key steps in determining the cross-resistance profile of an HIV-1 inhibitor.
Caption: Workflow for assessing HIV-1 inhibitor cross-resistance.
Logical Relationship of Mutations to Cross-Resistance
The development of cross-resistance is a complex process where multiple mutations in the protease enzyme collectively reduce the binding affinity of several inhibitors.
Caption: Mutations and their impact on protease inhibitor cross-resistance.
References
- 1. In Vitro Antiviral Activity and Cross-Resistance Profile of PL-100, a Novel Protease Inhibitor of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly drug-resistant HIV-1 clinical isolates are cross-resistant to many antiretroviral compounds in current clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
Benchmarking HIV-1 Inhibitor-35: A Comparative Guide for Drug Development Professionals
For researchers and scientists at the forefront of antiretroviral drug development, this guide provides a comprehensive performance benchmark of the novel HIV-1 inhibitor, (s4dU)35, against established industry standards, Fostemsavir and Ibalizumab. This document presents a side-by-side comparison of their antiviral potency, cytotoxicity, and mechanisms of action, supported by detailed experimental protocols.
Performance at a Glance: (s4dU)35 vs. Industry Standards
The following table summarizes the in vitro efficacy and cytotoxicity of (s4dU)35, Fostemsavir (active moiety Temsavir), and Ibalizumab. It is crucial to note that direct comparisons of potency should be made with caution, as experimental conditions such as the specific HIV-1 strains, cell lines, and assay formats can influence the results.
| Inhibitor | Mechanism of Action | Target | Antiviral Potency (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) |
| (s4dU)35 | HIV-1 Entry Inhibitor | CD4 Receptor | IC50: 0.002-0.003 µg/mL (Virus Attachment)[1] IC50: 0.8-25.4 µg/mL (Against single and multi-drug resistant strains)[1] | Reported as nontoxic, but specific CC50 values are not detailed in the primary literature.[1] | Not explicitly calculated in the primary literature, but implied to be high due to low toxicity. |
| Fostemsavir (Temsavir) | HIV-1 Attachment Inhibitor | gp120 | EC50: 0.4-1.7 nM (CCR5-tropic lab strains)[2] Median EC50: 3.7 nM (Subtype B clinical isolates, CCR5-tropic)[2] | >100 to >200 µM (Cell type dependent)[3] | 33 to 1600 (Cell type dependent)[3] |
| Ibalizumab | Post-attachment Inhibitor | CD4 Receptor (Domain 2) | Median EC50: 8 ng/mL (Group M isolates)[4] Median EC50: 31 ng/mL (MDR baseline isolates)[4][5] | Not explicitly reported in terms of a CC50 value; as a monoclonal antibody, its toxicity profile is different from small molecules and generally low in vitro. | Not applicable in the traditional sense due to the nature of the molecule. |
Unraveling the Mechanisms: How These Inhibitors Block HIV-1 Entry
The initial and critical stage of the HIV-1 lifecycle is its entry into host CD4+ T cells. This process is a cascade of molecular interactions, each offering a potential target for therapeutic intervention. (s4dU)35 and the benchmark drugs, Fostemsavir and Ibalizumab, all disrupt this crucial first step, but at distinct points.
(s4dU)35 acts as an entry inhibitor by preferentially binding to the CD4 receptor on the host cell, thereby preventing the virus from attaching.[1] Fostemsavir, a prodrug, is converted to its active form, Temsavir, which binds directly to the viral glycoprotein (B1211001) gp120. This binding event blocks the interaction between gp120 and the CD4 receptor. Ibalizumab, a monoclonal antibody, also targets the CD4 receptor, but at a different domain than the HIV-1 binding site. It allows the initial attachment of the virus but prevents the subsequent conformational changes required for the virus to engage with co-receptors (CCR5 or CXCR4) and fuse with the cell membrane.
A Roadmap for Evaluation: Experimental Workflow
The assessment of novel anti-HIV-1 compounds follows a standardized workflow designed to characterize their potency, selectivity, and mechanism of action. This process typically involves a primary screen for antiviral activity, followed by secondary assays to determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), and cytotoxicity assays to determine the 50% cytotoxic concentration (CC50).
Detailed Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed and standardized protocols are essential. Below are representative methodologies for determining the antiviral activity and cytotoxicity of HIV-1 inhibitors.
Protocol 1: Determination of Antiviral Activity (IC50/EC50) using a Single-Round Infectivity Assay with Pseudotyped HIV-1
This assay measures the ability of a compound to inhibit infection by HIV-1 Env-pseudotyped viruses in a single round of replication, which is a common and safe method for screening HIV-1 entry inhibitors.
1. Production of HIV-1 Env-Pseudotyped Virus:
-
HEK293T cells are co-transfected with an Env-expressing plasmid and a backbone plasmid that contains a defective Env gene and a reporter gene, such as luciferase.[6][7]
-
The transfection is typically carried out using a reagent like FuGENE 6.[8][9]
-
The virus-containing culture supernatants are harvested 48-72 hours post-transfection, filtered, and stored at -80°C.[9][10]
2. Virus Titration:
-
The infectivity of the pseudovirus stock is determined by performing serial dilutions and infecting a target cell line, such as TZM-bl cells.[7][11]
-
TZM-bl cells are HeLa cells that express CD4, CCR5, and CXCR4, and contain Tat-responsive luciferase and β-galactosidase reporter genes.[12]
-
After a 48-hour incubation, luciferase activity is measured, and the tissue culture infectious dose 50% (TCID50) is calculated.[10]
3. Neutralization Assay:
-
Serial dilutions of the test inhibitor (e.g., (s4dU)35) are prepared in a 96-well plate.
-
A standardized amount of pseudovirus is added to each well containing the inhibitor and incubated.
-
Freshly trypsinized TZM-bl cells, along with a facilitator like DEAE-dextran to enhance infectivity, are then added to the virus-inhibitor mixture.[11][12]
-
The plates are incubated for 48 hours at 37°C.
-
Luciferase activity is quantified by adding a luciferase substrate and measuring luminescence.[11]
-
The 50% inhibitory concentration (IC50) or effective concentration (EC50) is calculated by determining the inhibitor concentration that results in a 50% reduction in luciferase activity compared to virus control wells (no inhibitor).
Protocol 2: Determination of Cytotoxicity (CC50) using the MTT Assay
This colorimetric assay measures the metabolic activity of cells and is a widely used method to assess the cytotoxicity of a compound.
1. Cell Plating:
-
A suitable cell line (e.g., the same host cells used in the antiviral assay) is seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Compound Addition:
-
Serial dilutions of the test inhibitor are added to the wells containing the cells. A set of wells with cells only serves as the control for 100% viability.
-
The plates are incubated for a period that typically matches the duration of the antiviral assay (e.g., 48 hours).
3. MTT Addition and Incubation:
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[13]
-
The plates are incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
-
A solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) is added to each well to dissolve the formazan crystals.[13]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. CC50 Calculation:
-
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.
-
The 50% cytotoxic concentration (CC50) is the concentration of the inhibitor that reduces cell viability by 50%.
By objectively comparing the performance of novel inhibitors like (s4dU)35 with industry standards and utilizing robust, detailed experimental protocols, researchers can make informed decisions in the critical path of HIV-1 drug discovery and development.
References
- 1. Potent inhibition of HIV-1 entry by (s4dU)35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DailyMed - TROGARZO- ibalizumab injection, solution [dailymed.nlm.nih.gov]
- 5. IBALIZUMAB FDA Product Insert [natap.org]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. An Automated HIV-1 Env-Pseudotyped Virus Production for Global HIV Vaccine Trials | PLOS One [journals.plos.org]
- 9. An Automated HIV-1 Env-Pseudotyped Virus Production for Global HIV Vaccine Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation and titration of HIV-1 pseudoviruses [bio-protocol.org]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of HIV-1 Inhibitor Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action of various classes of HIV-1 inhibitors, offering a framework for the independent verification of novel compounds like the hypothetical "HIV-1 inhibitor-35." By understanding the established methodologies and experimental data for well-characterized inhibitors, researchers can effectively design and execute studies to elucidate the mechanism of new chemical entities.
Introduction to HIV-1 Inhibition Strategies
The treatment of HIV-1 infection has been revolutionized by the development of antiretroviral drugs that target different stages of the viral life cycle. Combination antiretroviral therapy (cART), which typically includes drugs from multiple classes, is the standard of care.[1] The primary classes of HIV-1 inhibitors include:
-
Reverse Transcriptase Inhibitors (RTIs): These drugs block the conversion of viral RNA into DNA, a crucial step for viral replication. They are subdivided into Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[2][3][4][5]
-
Protease Inhibitors (PIs): PIs prevent the viral protease enzyme from cleaving viral polyproteins into functional proteins, resulting in the production of immature, non-infectious viral particles.[6][7][8][9][10][11]
-
Entry Inhibitors: This class prevents the virus from entering host cells. They can be further categorized into attachment inhibitors, co-receptor antagonists, and fusion inhibitors.[12][13][14][15]
-
Integrase Strand Transfer Inhibitors (INSTIs): INSTIs block the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome.
-
Capsid Inhibitors: These newer agents interfere with the assembly and disassembly of the viral capsid, a protein shell that protects the viral genome.[16][17]
-
Inhibitors of Viral RNA Processing: These compounds can interfere with the splicing and transport of viral RNA, thereby inhibiting the production of viral proteins.[18]
The following sections will detail the mechanism of action of a representative NNRTI, Nevirapine, and compare it with other inhibitor classes, providing experimental protocols for verification.
Comparative Analysis of HIV-1 Inhibitor Mechanisms
To illustrate the process of mechanistic verification, we will use Nevirapine, a well-characterized NNRTI, as a case study and compare its mechanism with other key inhibitor classes.
Table 1: Comparison of HIV-1 Inhibitor Classes
| Inhibitor Class | Representative Drug | Primary Target | Mechanism of Action | Key Verification Assays |
| NNRTIs | Nevirapine | Reverse Transcriptase | Binds to an allosteric site on the reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity.[3] | RT activity assay, Time-of-addition assay, Cell-based antiviral assay. |
| NRTIs | Zidovudine (AZT) | Reverse Transcriptase | Acts as a chain terminator during reverse transcription after being incorporated into the growing DNA strand.[5][19] | RT activity assay, Cell-based antiviral assay. |
| Protease Inhibitors | Saquinavir | HIV-1 Protease | Competitively inhibits the active site of the viral protease, preventing the cleavage of Gag and Gag-Pol polyproteins.[10][11] | Protease activity assay, Western blot for Gag processing, Cell-based antiviral assay. |
| Entry Inhibitors | Maraviroc (CCR5 Antagonist) | CCR5 Co-receptor | Blocks the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell's CCR5 co-receptor, preventing viral entry.[17][20] | Cell-cell fusion assay, Viral entry assay, Cell-based antiviral assay. |
| Capsid Inhibitors | Lenacapavir | Viral Capsid | Binds to the interface of capsid protein subunits, interfering with both capsid assembly and disassembly.[17] | In vitro capsid assembly assay, Electron microscopy, Cell-based antiviral assay. |
Experimental Protocols for Mechanism of Action Verification
Detailed below are protocols for key experiments used to elucidate the mechanism of action of an HIV-1 inhibitor.
Cell-Based Antiviral Activity Assay
This assay determines the effective concentration at which an inhibitor suppresses viral replication in a cell culture system.
-
Objective: To determine the 50% effective concentration (EC50) of the test compound.
-
Methodology:
-
Seed target cells (e.g., TZM-bl reporter cells or peripheral blood mononuclear cells) in a 96-well plate.
-
Prepare serial dilutions of the test compound and add them to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate for 48-72 hours.
-
Measure viral replication by quantifying a reporter gene product (e.g., luciferase in TZM-bl cells) or a viral antigen (e.g., p24).
-
Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
-
Data Presentation:
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Inhibitor-35 (Hypothetical) | Value | Value | Value |
| Nevirapine | 60[2] | >100 | >1667 |
| Zidovudine | Varies by strain | >100 | Varies |
| Saquinavir | Varies by strain | >50 | Varies |
Note: CC50 (50% cytotoxic concentration) should be determined in parallel using an uninfected cell culture to assess the compound's toxicity.
HIV-1 Reverse Transcriptase (RT) Activity Assay (Biochemical)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.
-
Objective: To determine the 50% inhibitory concentration (IC50) against RT.
-
Methodology:
-
A non-radioactive microtiter plate RT assay can be used.[5]
-
The reaction mixture contains a poly(A) template, oligo(dT) primers, and bromodeoxyuridine triphosphate (BrdUTP) as the substrate.
-
Add purified recombinant HIV-1 RT and serial dilutions of the test compound to the wells.
-
Incubate to allow for DNA synthesis.
-
The incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase), followed by the addition of a substrate that produces a colorimetric or chemiluminescent signal.
-
The signal is inversely proportional to the RT inhibition. Calculate the IC50 value.
-
-
Data Presentation:
| Compound | RT IC50 (nM) | Inhibition Mechanism |
| Inhibitor-35 (Hypothetical) | Value | To be determined |
| Nevirapine | Varies with conditions | Non-competitive[3] |
| Zidovudine Triphosphate | Varies with conditions | Competitive |
Time-of-Addition Assay
This experiment helps to identify the stage of the HIV-1 life cycle that is targeted by the inhibitor.
-
Objective: To determine the window of inhibitor effectiveness during a single round of viral replication.
-
Methodology:
-
Synchronize the infection of target cells with HIV-1.
-
Add the test compound at various time points before and after infection.
-
Known inhibitors targeting different stages (e.g., an entry inhibitor, an RT inhibitor, and an integrase inhibitor) should be used as controls.
-
Measure viral replication after a single round of infection (e.g., 24-48 hours).
-
The inhibitory effect will diminish when the compound is added after its specific target step in the life cycle has occurred.[2]
-
-
Data Interpretation: If the compound loses its effect at a similar time point as a known RT inhibitor, it likely targets reverse transcription.
Visualizing Mechanisms and Workflows
HIV-1 Life Cycle and Inhibitor Targets
Caption: Major stages of the HIV-1 life cycle and the points of intervention for different classes of inhibitors.
Experimental Workflow for Mechanism of Action Studies
Caption: A generalized workflow for the experimental verification of an HIV-1 inhibitor's mechanism of action.
NNRTI Mechanism of Action
Caption: Schematic representation of the allosteric inhibition of HIV-1 reverse transcriptase by NNRTIs like Nevirapine.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of a novel small-molecule inhibitor of the HIV-1 reverse transcriptase activity with a non-nucleoside mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Biochemical Mechanism of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Resistance to Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. portlandpress.com [portlandpress.com]
- 11. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 15. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current drugs for HIV-1: from challenges to potential in HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Natural Products with Inhibitory Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Comparative Efficacy of HIV-1 Inhibitor-35 (Suligovir) Across Diverse Viral Clades
For Immediate Release
A comprehensive analysis of available in-vitro data reveals that the dual-action HIV-1 inhibitor, designated as inhibitor-35 and identified as Suligovir ((s4dU)35), demonstrates potent antiviral activity. This guide provides a comparative overview of its efficacy, mechanism of action, and the experimental protocols used for its evaluation, tailored for researchers, scientists, and drug development professionals.
Suligovir exhibits a unique dual mechanism of action, functioning as both a reverse transcriptase (RT) inhibitor and a viral entry inhibitor. Its primary mode of entry inhibition is through direct binding to the CD4 receptor on host cells, thereby preventing the initial attachment of the HIV-1 virus.
Quantitative Efficacy of Suligovir ((s4dU)35)
Published in-vitro studies have demonstrated Suligovir's potent inhibitory effects against both single and multi-drug resistant strains of HIV-1. The following table summarizes the reported 50% inhibitory concentrations (IC50) for its dual functions.
| Inhibition Mechanism | Virus Strain(s) | IC50 Range |
| Reverse Transcriptase Inhibition | Single and multi-drug resistant HIV-1 | 0.8 - 25.4 µg/mL[1] |
| Viral Attachment Prevention | Single and multi-drug resistant HIV-1 | 0.002 - 0.003 µg/mL[1] |
Note: At present, publicly available data does not provide a direct comparative analysis of Suligovir's efficacy across a comprehensive panel of different HIV-1 clades (e.g., A, C, D, G). The provided data pertains to its activity against unspecified single and multi-drug resistant HIV-1 strains. Further research is required to delineate the activity of Suligovir against the full spectrum of HIV-1 genetic diversity.
Experimental Methodologies
The evaluation of Suligovir's antiviral efficacy involves standard in-vitro assays designed to quantify its impact on viral replication and entry. The following are detailed protocols representative of the methodologies employed in such studies.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)
This assay quantifies the ability of an inhibitor to block the activity of HIV-1 reverse transcriptase, a critical enzyme for the viral replication cycle.
Principle: The assay measures the amount of digoxigenin (B1670575) (DIG)-labeled dUTP incorporated into a new DNA strand by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The resulting DNA product is captured on a streptavidin-coated microplate via a biotin-labeled primer. The incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction. The intensity of the color is proportional to the RT activity and is reduced in the presence of an inhibitor.
Protocol:
-
Reaction Setup:
-
Prepare serial dilutions of Suligovir in a 96-well plate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add a reaction mixture containing recombinant HIV-1 RT, a poly(A) RNA template hybridized to a biotinylated oligo(dT) primer, and a mixture of dNTPs including DIG-dUTP.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Capture: Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotinylated DNA product to bind.
-
Detection:
-
Wash the plate to remove unbound components.
-
Add an anti-DIG-peroxidase antibody conjugate and incubate.
-
Wash the plate again.
-
Add a peroxidase substrate (e.g., TMB) and incubate to develop color.
-
-
Data Analysis:
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each Suligovir concentration relative to the positive control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
HIV-1 Entry Inhibition Assay (Pseudovirus-based Single-Round Infectivity Assay)
This assay measures the ability of an inhibitor to block the entry of HIV-1 into target cells.
Principle: Pseudoviruses are generated that incorporate the HIV-1 envelope proteins (gp120 and gp41) on their surface but contain a reporter gene (e.g., luciferase) instead of the viral genome. These particles can infect target cells in a single round but cannot replicate further. Inhibition of entry is quantified by a reduction in the reporter gene expression.
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with a plasmid encoding the HIV-1 envelope protein of a specific clade and a plasmid encoding an HIV-1 backbone with a luciferase reporter gene.
-
Harvest the pseudovirus-containing supernatant after 48-72 hours.
-
-
Cell Preparation:
-
Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter) in a 96-well plate.
-
-
Inhibition and Infection:
-
Prepare serial dilutions of Suligovir.
-
Pre-incubate the pseudoviruses with the different concentrations of Suligovir.
-
Add the virus-inhibitor mixture to the target cells.
-
-
Incubation: Incubate the plate at 37°C for 48 hours.
-
Data Analysis:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition for each Suligovir concentration relative to the virus control (no inhibitor).
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the HIV-1 entry pathway targeted by Suligovir and the experimental workflow for assessing its efficacy.
Caption: HIV-1 entry pathway and the inhibitory action of Suligovir.
Caption: Workflow for determining the IC50 of Suligovir.
References
Safety Operating Guide
Navigating the Disposal of HIV-1 Inhibitor-35: A Procedural Guide
Essential safety and logistical information for the proper disposal of specialized chemical compounds, ensuring laboratory safety and regulatory compliance.
For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. The term "HIV-1 inhibitor-35" is a general descriptor and does not refer to a specific, universally recognized chemical entity. Therefore, the first and most crucial step in its disposal is to identify the exact chemical compound you are working with. The Safety Data Sheet (SDS) for that specific compound is the authoritative source for handling and disposal information.
Step 1: Chemical Identification and Safety Data Sheet (SDS) Retrieval
Before initiating any disposal procedures, you must identify the specific chemical name or CAS number for the compound referred to as "this compound." This information is typically available from the manufacturer or supplier. Once identified, obtain the corresponding Safety Data Sheet (SDS). The SDS provides comprehensive information regarding the chemical's properties, hazards, and specific disposal instructions.
Several resources are available to find an SDS:
-
The website of the chemical manufacturer (e.g., Sigma Aldrich, Fisher Scientific).[1][2]
-
Your institution's Environmental Health & Safety (EH&S) office may have a subscription to an SDS database.[1]
Step 2: Hazard Assessment
Once you have the SDS, carefully review the "Hazards Identification" and "Disposal Considerations" sections. This will determine whether the waste is hazardous or non-hazardous. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5] The SDS will provide this specific information.
If you are unable to determine the hazard level from the SDS, or if the chemical is a novel compound without a comprehensive SDS, it is prudent to manage the waste as hazardous.[6][7] When in doubt, always consult your institution's EH&S department.
Step 3: Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9]
-
Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, as well as contaminated lab supplies like pipette tips and empty vials. Collect solid waste in a designated, leak-proof container that is clearly labeled.
-
Liquid Waste: Collect liquid waste containing the HIV-1 inhibitor in a separate, compatible, and leak-proof container. Never mix incompatible wastes.[8] For instance, acids and bases should be stored separately.
-
Sharps Waste: Any needles, syringes, or other sharp objects that have come into contact with the chemical should be disposed of in a designated, puncture-resistant sharps container.
All waste containers must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name of the contents, and the associated hazards (e.g., flammable, toxic).[8]
Step 4: Decontamination Procedures
For any surfaces or reusable equipment that have come into contact with the HIV-1 inhibitor, decontamination is necessary. The appropriate decontamination method will depend on the chemical's properties as outlined in the SDS.
-
Surface Decontamination: For general surface cleaning, use a detergent and water.[10] If the substance is hazardous, a specific chemical disinfectant may be required. The SDS will provide guidance on suitable deactivating agents.
-
Equipment Decontamination: Reusable glassware and equipment should be decontaminated before being washed and reused. This may involve rinsing with a specific solvent (which must then be collected as hazardous waste) or autoclaving if the compound is heat-labile and biologically active.[11][12][13]
Step 5: Disposal Pathway
The disposal pathway is determined by the hazard assessment in Step 2.
-
Non-Hazardous Waste: If the chemical is determined to be non-hazardous, it may be permissible to dispose of it via regular trash or down the drain.[6][14] However, always consult your local regulations and your institution's EH&S guidelines before doing so, as some non-hazardous chemicals may still be regulated.[14][15]
-
Hazardous Waste: All hazardous chemical waste must be disposed of through your institution's hazardous waste management program.[7][8] This typically involves scheduling a pickup with the EH&S office. Do not dispose of hazardous waste in the regular trash or pour it down the drain.[7]
The following diagram illustrates the decision-making workflow for the proper disposal of a laboratory chemical.
Caption: Disposal decision workflow for laboratory chemicals.
By adhering to these procedural steps, researchers can ensure the safe and compliant disposal of "this compound" and other laboratory chemicals, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Safety Data Sheet (SDS) Search - Office of Environmental Health and Safety [research.wayne.edu]
- 2. Finding Safety Data Sheets [fishersci.co.uk]
- 3. How can I find physical and safety data for chemicals? - Ramsey Library Answers [libanswers.unca.edu]
- 4. mlienvironmental.com [mlienvironmental.com]
- 5. chemkleancorp.com [chemkleancorp.com]
- 6. How to Identify Hazardous Chemical Waste [blink.ucsd.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. uab.cat [uab.cat]
- 11. Decontamination of laboratory areas [virology-online.com]
- 12. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Chapter 7, Biosafety Manual: Decontamination | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. acs.org [acs.org]
- 15. HW – How to Determine if Your Waste is Hazardous – Laboratory Safety [wp.stolaf.edu]
Essential Safety and Operational Protocols for Handling HIV-1 Inhibitor-35
Disclaimer: Specific public data and a Safety Data Sheet (SDS) for a substance named "HIV-1 inhibitor-35" are not available. The following guidance is based on established best practices for handling potent, novel chemical compounds in a laboratory research setting, particularly within the context of HIV research. A thorough risk assessment should be conducted based on the known or suspected properties of the specific compound before commencing any work.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for handling this compound. It is intended for researchers, scientists, and drug development professionals to foster a safe and compliant laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to potent chemical compounds. The selection of PPE should be based on a risk assessment of the procedures to be performed.[1][2]
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves[1] | Not applicable |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or a face shield• Chemical-resistant gloves (e.g., butyl rubber, neoprene)• Chemical-resistant apron over lab coat[3] | • Elbow-length gloves for mixing and transferring |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Respirator (if aerosols or vapors are generated) |
Experimental Protocols: Handling and Disposal Procedures
Handling Protocol: A Step-by-Step Guide
This protocol outlines the essential steps for the safe handling of this compound.
1. Preparation:
-
Designated Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.[4]
-
Ventilation: Ensure proper ventilation, such as a certified chemical fume hood, is used for all manipulations that could generate dust or aerosols.[4]
-
Assemble Materials: Gather all necessary equipment, PPE, and waste containers before handling the compound.[3]
-
Minimize Quantities: Use the smallest quantity of the compound necessary for the experiment to reduce waste and potential exposure.[5]
2. Personal Protective Equipment (PPE) Donning:
-
Before entering the designated handling area, don the appropriate PPE as specified in the table above.
-
Ensure all PPE fits correctly and is in good condition.
3. Compound Handling:
-
Weighing: If weighing a solid, perform this task within the fume hood. Use a disposable weigh boat to avoid contamination of balances.[3]
-
Solution Preparation: When preparing a solution, slowly add the solvent to the compound to prevent splashing.[3]
-
Experimental Manipulations: Conduct all procedures involving the compound within the designated and controlled area.
4. Post-Handling and Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Clean and decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination and dispose of it in the designated waste stream.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
A clear and concise plan for the disposal of this compound and associated materials is essential to prevent contamination and ensure environmental safety.
1. Waste Segregation:
-
Chemical Waste: All solutions and solids containing this compound should be collected as hazardous chemical waste.[6] Do not dispose of this waste down the drain.[3]
-
Biologically Contaminated Waste: Any materials that come into contact with biological agents (e.g., cell cultures) should be treated as biohazardous waste and decontaminated, for example, by autoclaving, before final disposal.
-
Sharps: Needles, syringes, and other sharp objects must be disposed of in a designated, puncture-resistant sharps container.[7]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.
2. Waste Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name, relevant hazards, and the date of accumulation.[7][8]
-
Storage: Store waste in a designated, secure area away from general laboratory traffic. Ensure incompatible waste types are segregated.[7]
3. Final Disposal:
-
Licensed Disposal Service: Arrange for the collection and disposal of all hazardous waste through a licensed and reputable waste disposal service.[6]
-
Container Decontamination: Before disposing of empty containers, they should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Obliterate or remove all labels from the empty container before its final disposal.[9]
Workflow for Safe Handling and Disposal
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com [westlab.com]
- 3. benchchem.com [benchchem.com]
- 4. uwlax.edu [uwlax.edu]
- 5. youtube.com [youtube.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. Biological/Chemical Waste Management | NSTA [nsta.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
